molecular formula C17H20N4O5 B3284973 Z-Ala-his-OH CAS No. 79458-92-7

Z-Ala-his-OH

Cat. No.: B3284973
CAS No.: 79458-92-7
M. Wt: 360.4 g/mol
InChI Key: YBPCRFFMGCXYQW-FZMZJTMJSA-N
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Description

Z-Ala-his-OH is a useful research compound. Its molecular formula is C17H20N4O5 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Z-Ala-his-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Ala-his-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5/c1-11(20-17(25)26-9-12-5-3-2-4-6-12)15(22)21-14(16(23)24)7-13-8-18-10-19-13/h2-6,8,10-11,14H,7,9H2,1H3,(H,18,19)(H,20,25)(H,21,22)(H,23,24)/t11-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPCRFFMGCXYQW-FZMZJTMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Z-L-Alanyl-L-Histidine (CAS 79458-92-7)

[1][2][3]

Executive Summary

Z-L-alanyl-L-histidine (N-Benzyloxycarbonyl-L-alanyl-L-histidine) is a protected dipeptide intermediate distinct from the biologically ubiquitous carnosine (β-alanyl-L-histidine).[1][2] While often conflated due to nomenclature similarities, this compound contains an



122

Part 1: Chemical Identity & Nomenclature[3][4]

This section establishes the precise chemical identity to prevent confusion with Z-Carnosine (Z-

Core Identifiers
ParameterSpecification
Chemical Name N-Benzyloxycarbonyl-L-alanyl-L-histidine
CAS Registry Number 79458-92-7
Molecular Formula

Molecular Weight 360.37 g/mol
Stereochemistry L-Alanine, L-Histidine (S,S)
Synonyms[2][3][5][6][10][11][12][13]
  • IUPAC: (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoic acid[1][2]

  • Common: Z-Ala-His-OH; Cbz-Ala-His-OH[1][2][3]

  • Systematic: N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-histidine[4][1][2][3]

Physicochemical Properties
PropertyDescription
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water (acidic pH improves solubility)
pKa Values ~6.0 (Imidazole ring), ~3.6 (Carboxylic acid)
Stability Stable under normal conditions; hygroscopic.[1][2] Z-group is stable to TFA but sensitive to hydrogenolysis (

).[1][2]

Part 2: Synthesis & Structural Logic[3]

The synthesis of Z-Ala-His-OH requires careful selection of coupling reagents to prevent racemization of the Histidine imidazole ring, although in this sequence (Ala-His), the Histidine is the C-terminal residue, reducing racemization risk during coupling compared to His-X sequences.[1][2]

Chemical Synthesis Strategy (Liquid Phase)

The classical route involves the coupling of Z-L-Alanine (activated ester) with L-Histidine methyl ester, followed by saponification.[1][2]

  • Activation: Z-Ala-OH is activated (e.g., via N-hydroxysuccinimide/DCC) to form Z-Ala-OSu.[1][2]

  • Coupling: Z-Ala-OSu reacts with L-Histidine (or His-OMe) in a basic aqueous/organic mixture.[1][2]

  • Deprotection (Optional): If the methyl ester (OMe) was used, mild saponification (NaOH/MeOH) yields the free acid Z-Ala-His-OH.[1][2]

Enzymatic Synthesis (Green Chemistry)

Recent advancements utilize enzymes like Papain or Serine Carboxypeptidases to catalyze the peptide bond formation in reverse.[2] This method is stereospecific and avoids hazardous coupling reagents.[2]

Pathway Visualization: Chemical vs. Enzymatic Synthesis

Synthesis_PathwaysStart_ChemZ-Ala-OH(Activated Ester)CouplingChemical Coupling(DCC/HOBt or OSu)Start_Chem->CouplingEnzymaticEnzymatic Coupling(Papain/CPD-Y)Start_Chem->EnzymaticGreen RouteHis_SubL-Histidine(Nucleophile)His_Sub->CouplingHis_Sub->EnzymaticIntermediateZ-Ala-His-OMe(Ester Intermediate)Coupling->IntermediateLiquid PhaseFinal_ProductZ-Ala-His-OH(CAS 79458-92-7)Enzymatic->Final_ProductDirect Condensation(Thermodynamic Control)HydrolysisSaponification(NaOH)Intermediate->HydrolysisHydrolysis->Final_Product

Caption: Comparison of classical chemical coupling (red path) versus enzymatic condensation (green path) for Z-Ala-His-OH synthesis.

Part 3: Applications & Biological Relevance[3]

Substrate for Protease Characterization

Z-Ala-His-OH is extensively used as a substrate to map the specificity of Serine Carboxypeptidases (e.g., from Aspergillus species).[1][2]

  • Mechanism: These enzymes cleave the C-terminal residue.[1][2] By comparing the hydrolysis rate of Z-Ala-His-OH vs. Z-

    
    -Ala-His-OH (Z-Carnosine), researchers determine the enzyme's stereoselectivity regarding the peptide backbone (
    
    
    vs
    
    
    ).[1][2]
  • Significance: Essential for developing peptidase inhibitors for metabolic disorders.[1][2]

Distinction from Carnosine (Critical Note)

Researchers must distinguish this compound from Z-Carnosine .[1][2]

  • Z-Ala-His-OH: Contains L-

    
    -Alanine.[1][2] Substrate for general peptidases.[1][2]
    
  • Z-Carnosine: Contains

    
    -Alanine.[1][2][5][6] Specific substrate for Carnosinase (CN1) .[1][2]
    
  • Usage: If your target is human serum carnosinase activity, Z-Ala-His-OH is a negative control or specificity probe, not the primary substrate.[1][2]

Part 4: Experimental Protocols

Protocol: Enzymatic Synthesis via Papain

Rationale: This method minimizes racemization and eliminates the need for toxic coupling agents.

Materials:

  • Z-L-Alanine Methyl Ester (Z-Ala-OMe)[1][2]

  • L-Histidine (Free base)[1][2]

  • Papain (immobilized or free)[1][2][7]

  • Buffer: 0.1 M Carbonate/Bicarbonate, pH 9.0[2]

Step-by-Step Workflow:

  • Substrate Prep: Dissolve L-Histidine (100 mM) and Z-Ala-OMe (50 mM) in the buffer.

  • Enzyme Addition: Add Papain (5 mg/mL) to the mixture.

  • Incubation: Incubate at 37°C with gentle shaking for 4-6 hours.

    • Note: The reaction is kinetically controlled; prolonged incubation may lead to hydrolysis of the product.[2]

  • Termination: Filter off the enzyme (if immobilized) or adjust pH to 3.0 with dilute HCl to quench.

  • Purification: Extract the product into Ethyl Acetate (Z-Ala-His-OH is hydrophobic enough to extract at acidic pH, while free Histidine remains in the aqueous phase).

  • Analysis: Verify via HPLC (C18 column, Acetonitrile/Water gradient + 0.1% TFA).

Analytical Validation (HPLC Conditions)
  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase A: 0.1% TFA in Water.[2]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 215 nm (peptide bond) and 254 nm (Z-group aromatic ring).[1][2]

Workflow Visualization: Substrate Specificity Assay

Assay_WorkflowSampleEnzyme Sample(e.g., Serum/Lysate)ReactionHydrolysis Reaction(37°C, pH 7.4)Sample->ReactionSubstrate_ASubstrate A:Z-L-Ala-L-His-OH(Alpha-Linkage)Substrate_A->ReactionSubstrate_BSubstrate B:Z-Beta-Ala-L-His-OH(Beta-Linkage)Substrate_B->ReactionDetectionHPLC/UV Analysis(Product Quantification)Reaction->DetectionResult_1High Hydrolysis A / Low B= General PeptidaseDetection->Result_1Result_2Low Hydrolysis A / High B= Carnosinase (CN1)Detection->Result_2

Caption: Differential assay workflow using Z-Ala-His-OH to distinguish general peptidases from carnosinase.

References

  • Barth, T., et al. (2001).[2] Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science. Retrieved from [Link][1][2]

  • Dalal, S., et al. (1990).[2] Purification and characterization of two serine carboxypeptidases from Aspergillus niger. Applied and Environmental Microbiology. Retrieved from [Link][1][2]

  • Yao, C., et al. (2020).[2][8] Enzymatic Synthesis of Peptides in Deep Eutectic Solvents. MDPI Catalysts. Retrieved from [Link][1][2]

physical properties of N-benzyloxycarbonyl-Ala-His-OH

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of N-benzyloxycarbonyl-L-Alanyl-L-Histidine (Z-Ala-His-OH)

Abstract

N-benzyloxycarbonyl-L-Alanyl-L-Histidine (Z-Ala-His-OH) is a protected dipeptide of significant interest in peptide synthesis and the development of peptide-based therapeutics. The benzyloxycarbonyl (Cbz or Z) group provides crucial N-terminal protection, while the unique properties of the histidine residue, including its imidazole side chain, offer functional versatility. This guide provides a comprehensive overview of the core physical properties of Z-Ala-His-OH. As this is a specialized intermediate rather than a bulk commodity, this document focuses on the predictive characterization based on its constituent moieties and outlines the rigorous experimental methodologies required for its definitive identification and quality control. This approach serves as a framework for researchers synthesizing or utilizing this compound, ensuring scientific integrity through a self-validating system of analytical checks.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity.

  • Systematic Name: (2S)-2-[[(2S)-2-{[(Benzyloxy)carbonyl]amino}propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

  • Common Synonyms: Z-Ala-His-OH, Cbz-Ala-His-OH

  • Molecular Formula: C₁₇H₂₀N₄O₅

  • Molecular Weight: 360.37 g/mol

The structure combines the hydrophobic benzyloxycarbonyl protecting group with the polar, functionalizable histidine residue, creating a molecule with distinct physicochemical characteristics.

Caption: Chemical structure of Z-L-Ala-L-His-OH.

Core Physical Properties

The physical properties of Z-Ala-His-OH are a direct consequence of its molecular structure. The data presented below are expected values based on the known properties of its constituent amino acids and the protecting group. Experimental verification is essential for any newly synthesized batch.

PropertyExpected Value / CharacteristicRationale & Significance
Appearance White to off-white crystalline powder or solidThe visual appearance is a primary, albeit qualitative, indicator of purity. Any significant deviation in color (e.g., yellow, brown) may suggest the presence of impurities or degradation products.
Melting Point Expected to be a relatively high value, likely with decomposition (>150 °C). Will not be a sharp melting point.Dipeptides exhibit strong intermolecular forces (hydrogen bonding, dipole-dipole). The high melting point reflects the energy required to overcome these forces. A broad melting range or decomposition is characteristic and a sharp melting point, typical for small organic molecules, should not be expected.
Solubility Water: Sparingly soluble at neutral pH; solubility increases in acidic (pH < 5) and basic (pH > 8) solutions. Alcohols (MeOH, EtOH): Slightly soluble to soluble. Polar Aprotic (DMF, DMSO): Soluble. Non-Polar (Hexane, Ether): Insoluble.The hydrophobic Z-group limits aqueous solubility.[1] However, the ionizable carboxyl group, α-amino group (as part of the amide), and the imidazole side chain (pKa ≈ 6.0) allow for salt formation in acidic or basic media, enhancing solubility.[2][3] This pH-dependent solubility is a key characteristic.
Optical Rotation Optically active. A specific, negative value is expected for the L,L-dipeptide.As the molecule contains two chiral centers (at the α-carbons of both alanine and histidine), it will rotate plane-polarized light.[4] The specific rotation ([α]D) is a critical parameter to confirm the stereochemical integrity of the product. The sign and magnitude are unique to this diastereomer.

Experimental Methodologies for Property Determination

The trustworthiness of any characterization rests on robust and well-documented experimental protocols. The following section details the methodologies for verifying the physical properties of Z-Ala-His-OH.

Melting Point Determination

Rationale: This experiment provides a preliminary assessment of purity. A sharp, well-defined melting point is indicative of a pure compound, whereas a broad melting range often suggests the presence of impurities. For peptides like Z-Ala-His-OH, observation of decomposition is also a key identifying feature.

Protocol:

  • Sample Preparation: Ensure the sample is thoroughly dried under vacuum to remove any residual solvents.

  • Apparatus: Utilize a calibrated digital melting point apparatus or a Differential Scanning Calorimeter (DSC) for higher accuracy.

  • Measurement:

    • Load a small amount of the finely powdered sample into a capillary tube.

    • Place the tube in the apparatus.

    • Use a rapid heating rate (e.g., 10-15 °C/min) for an initial approximate determination.

    • For an accurate reading, repeat with a fresh sample, heating rapidly to ~20 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min.

  • Reporting: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. Note any color change or gas evolution that indicates decomposition.

Solubility Assessment

Rationale: Understanding the solubility profile is critical for reaction work-up, purification (crystallization), and formulation for biological assays. The pH-dependent solubility is a key characteristic for molecules containing histidine.

Protocol:

  • Solvent Selection: Prepare vials containing 1 mL of various solvents: deionized water, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, DMSO, and hexane.

  • Measurement:

    • Add a pre-weighed amount of Z-Ala-His-OH (e.g., 1 mg) to each vial.

    • Vortex or stir the mixture at a controlled temperature (e.g., 25 °C) for a set period.

    • Visually inspect for dissolution.

    • If dissolved, incrementally add more solute until saturation is reached.

  • Classification: Classify the solubility based on standard criteria (e.g., mg/mL) as soluble, sparingly soluble, or insoluble. This systematic approach validates the predicted solubility profile.

Optical Rotation Measurement

Rationale: This is the most direct, non-destructive method to confirm the stereochemical configuration. A deviation from the expected specific rotation value can indicate racemization during synthesis or the presence of diastereomeric impurities.

Protocol:

  • Sample Preparation: Accurately prepare a solution of Z-Ala-His-OH of a known concentration (c, in g/mL) in a specified solvent (e.g., acetic acid or methanol). The choice of solvent is critical as it can influence the rotation.[5]

  • Apparatus: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm).

  • Measurement:

    • Calibrate the polarimeter with a blank (the pure solvent).

    • Fill the sample cell of a known path length (l, in decimeters) with the prepared solution, ensuring no air bubbles are present.

    • Measure the observed rotation (α).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l)

  • Reporting: Report the specific rotation along with the temperature, wavelength (D-line), concentration, and solvent used, as all are critical parameters.[6]

A Self-Validating Workflow for Characterization

The integrity of Z-Ala-His-OH is confirmed not by a single property but by the convergence of multiple analytical data points. This workflow illustrates a logical, self-validating process for a researcher to follow after synthesis and purification.

Caption: A self-validating workflow for Z-Ala-His-OH characterization.

References

  • ChemBK. (2024). Z-Ala-OH. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Retrieved from [Link]

  • PubChem. (n.d.). L-Histidine. Retrieved from [Link]

  • PubChem. (n.d.). N-carbobenzyloxyalanine. Retrieved from [Link]

  • Wikipedia. (n.d.). Optical rotation. Retrieved from [Link]

  • PubMed. (2007). Specific anion effects on the optical rotation of alpha-amino acids. Retrieved from [Link]

  • Leah4Sci. (2017). Specific Rotation and Observed Rotation Calculations in Optical Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • Solubility of Things. (n.d.). Histidine. Retrieved from [Link]

Sources

Solubility of Z-Ala-His-OH: A Physicochemical Analysis in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of protected peptides, such as N-α-Carboxybenzyl-L-alanyl-L-histidine (Z-Ala-His-OH), is a critical parameter that dictates their utility in synthetic chemistry, pharmaceutical formulation, and biochemical assays. Its behavior in different solvent systems is not trivial and is governed by a complex interplay of its structural components. This guide provides a comprehensive analysis of the factors influencing the solubility of Z-Ala-His-OH, contrasting its behavior in water against a variety of organic solvents. We will explore the theoretical underpinnings of its solubility, provide actionable experimental protocols for its determination, and offer strategies for modulating it to suit diverse research and development needs.

Deconstructing Z-Ala-His-OH: A Structural Perspective on Solubility

The solubility profile of Z-Ala-His-OH is best understood by dissecting its molecular architecture. Three key components collectively determine its interaction with any given solvent:

  • The N-terminal Carboxybenzyl (Z) Group: This bulky, aromatic protecting group is fundamentally hydrophobic. It shields the N-terminal amine, preventing it from protonation, and introduces a significant non-polar character to the molecule. This group is a primary driver for solubility in organic solvents and a major impediment to solubility in water. The protection of peptide bonds at strategic points can, in some cases, improve solubility by disrupting the beta-sheet structures that cause aggregation in insoluble peptides.[1]

  • The Alanine Residue: As one of the simplest amino acids, alanine's side chain is a small, non-polar methyl group. It contributes to the overall hydrophobicity of the dipeptide.[2]

  • The Histidine Residue: This is the most functionally complex component regarding solubility. Its imidazole side chain has a pKa of approximately 6.0. This allows it to act as a pH-dependent switch:

    • Below pH 6.0: The imidazole ring is protonated, carrying a positive charge. This cationic state dramatically increases the peptide's polarity and its affinity for polar solvents like water.

    • Above pH 6.0: The imidazole ring is predominantly neutral, reducing the molecule's overall polarity.

  • The C-terminal Carboxylic Acid: The free carboxyl group (-COOH) has a pKa typically in the range of 2-3. At any pH above this value (including physiological pH), it will be deprotonated to its carboxylate form (-COO⁻), carrying a negative charge.

This unique combination of a large hydrophobic protector, a non-polar residue, and a titratable, polar residue makes the solubility of Z-Ala-His-OH highly dependent on the chosen solvent and, critically, on the pH of aqueous solutions.

The Theoretical Framework: Polarity, pH, and Dielectric Constant

The Principle of "Like Dissolves Like"

The solubility of a peptide is determined by its polarity.[3] Z-Ala-His-OH's dual nature—hydrophobic Z-group and potentially charged histidine—means its "likeness" to a solvent is variable.

  • Organic Solvents: Solvents with lower polarity, such as Dichloromethane (DCM) or those that can solvate hydrophobic moieties effectively like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), are well-suited to dissolve the non-polar Z-group and alanine side chain.[4]

  • Aqueous Solutions: Water, a highly polar, protic solvent, excels at dissolving charged or highly polar solutes. Therefore, Z-Ala-His-OH's aqueous solubility is almost entirely dependent on its net charge, which is controlled by pH.

The Critical Role of pH in Aqueous Solubility

The net charge of Z-Ala-His-OH changes with pH, directly impacting its solubility in water.[5][6]

  • Acidic Conditions (pH < 6):

    • C-terminus: Deprotonated (-1 charge)

    • Histidine: Protonated (+1 charge)

    • Net Charge: ~0 (Zwitterionic) In this state, while having charged groups, the overall neutrality may lead to limited solubility, though it is often higher than at the isoelectric point due to the presence of localized charges. For basic peptides, dissolving in a slightly acidic solution like 10% acetic acid is a common strategy.[5]

  • Near-Neutral Conditions (pH ≈ 7.4):

    • C-terminus: Deprotonated (-1 charge)

    • Histidine: Mostly Neutral (0 charge)

    • Net Charge: -1 The molecule is anionic. This charge should promote solubility in water. However, the large hydrophobic Z-group can still lead to aggregation and limit solubility.

The pH-dependent charge characteristic results in significant differences in solubility behavior across various buffer systems.[2] For many peptides, a change of 1-3 pH units can transform a solid suspension into a clear solution.[7]

Solvent Polarity and Dielectric Constant

A solvent's dielectric constant (ε) is a measure of its ability to separate ions and solvate charges.

  • Water (ε ≈ 80): Its high dielectric constant effectively shields the electrostatic interactions between charged peptide molecules, preventing aggregation and promoting dissolution.[8]

  • Organic Solvents (ε typically < 40): Alcohols like methanol (ε ≈ 33) and ethanol (ε ≈ 24) are polar and can engage in hydrogen bonding, but their lower dielectric constants make them less effective at solvating fully charged species compared to water.[9] Aprotic polar solvents like DMSO (ε ≈ 47) and DMF (ε ≈ 37) are excellent at dissolving peptides with hydrophobic character or polar uncharged amino acids.[3] The solubility of ionic species is generally higher in solvents with a higher dielectric constant.[9]

Comparative Solubility Profile of Z-Ala-His-OH

Based on the principles outlined above, we can predict the relative solubility of Z-Ala-His-OH in a range of common laboratory solvents.

SolventTypeDielectric Constant (ε)Predicted Solubility of Z-Ala-His-OHRationale
Water (pH 3) Polar Protic~80Moderate The molecule is zwitterionic. The presence of both positive and negative charges enhances solubility over its neutral form, but intermolecular attraction can still limit it.
Water (pH 7.4) Polar Protic~80Low to Moderate The molecule is anionic (-1), which aids solubility. However, the dominant hydrophobic character of the Z-group can lead to aggregation and precipitation.
Methanol (MeOH) Polar Protic~33Moderate to High Balances polarity to interact with the peptide backbone and histidine, with enough organic character to solvate the Z-group.
Ethanol (EtOH) Polar Protic~24Moderate Less polar than methanol, making it slightly less effective for the charged portions but still capable of solvating the molecule.
Dimethyl Sulfoxide (DMSO) Polar Aprotic~47High An excellent solvent for many peptides, particularly those with hydrophobic or bulky protecting groups.[3][10] It effectively solvates the entire molecule.
Dimethylformamide (DMF) Polar Aprotic~37High Similar to DMSO, it is a strong solvent for protected peptides and is often used as an alternative.[11]
Acetonitrile (ACN) Polar Aprotic~37Low to Moderate Less effective than DMSO or DMF but can be used, often in combination with water, to solubilize moderately hydrophobic peptides.[10]
Dichloromethane (DCM) Non-polar~9Low While it can solvate the hydrophobic Z-group, it is a poor solvent for the charged C-terminus and the polar peptide backbone, likely resulting in low solubility.

Experimental Determination of Solubility

To move from prediction to quantification, a robust experimental protocol is required. The shake-flask method followed by HPLC quantification is a gold-standard approach.

Protocol: Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of Z-Ala-His-OH in a selected solvent.

Materials:

  • Z-Ala-His-OH (solid powder)

  • Selected solvents (e.g., Water at pH 3.0, Water at pH 7.4, DMSO)

  • HPLC-grade solvents for mobile phase

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Vortex mixer

  • Thermostatic shaker/incubator (set to 25 °C)

  • Centrifuge capable of handling vials

  • Syringes and 0.22 µm syringe filters (ensure filter compatibility with solvent)

  • Calibrated HPLC system with UV detector

Methodology:

  • Preparation: Add an excess amount of solid Z-Ala-His-OH to a pre-weighed vial. The goal is to have undissolved solid remaining at equilibrium. A starting point of ~5-10 mg in 1 mL of solvent is typical.

  • Solvent Addition: Accurately pipette 1.0 mL of the desired test solvent into the vial.

  • Equilibration:

    • Cap the vial tightly.

    • Vortex vigorously for 1 minute to break up any clumps.

    • Place the vial in a thermostatic shaker set to 25 °C.

    • Allow the suspension to shake for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, let the vial stand for 1 hour to allow larger particles to settle.

    • Centrifuge the vial at high speed (e.g., 14,000 rpm) for 15 minutes to pellet all undissolved solid.

  • Sample Collection & Dilution:

    • Carefully withdraw a known volume (e.g., 100 µL) of the supernatant without disturbing the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any fine particulates.

    • Perform a precise serial dilution of the filtered sample with the mobile phase to bring its concentration into the linear range of the HPLC calibration curve.

  • Quantification:

    • Analyze the diluted sample by a validated HPLC-UV method.

    • Determine the concentration of Z-Ala-His-OH in the diluted sample by comparing its peak area to a standard curve prepared with known concentrations of the compound.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the result in mg/mL or mmol/L.

Visualizing the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess Z-Ala-His-OH to a vial B Add 1.0 mL of test solvent A->B C Vortex for 1 min B->C D Shake at 25°C for 24-48 hours C->D E Centrifuge at 14,000 rpm for 15 min D->E F Collect & filter supernatant E->F G Dilute sample for HPLC F->G H Analyze via HPLC-UV G->H I Calculate solubility from standard curve H->I

Caption: Logical workflow for selecting a suitable solvent.

Conclusion

The solubility of Z-Ala-His-OH is a multifaceted property dictated by its unique chemical structure. The hydrophobic N-terminal protecting group drives its solubility in polar aprotic organic solvents like DMSO and DMF, where it is generally highly soluble. Conversely, its aqueous solubility is limited and critically dependent on pH, owing to the ionizable C-terminal carboxyl group and the histidine side chain. A thorough understanding of these physicochemical principles allows researchers to predict its behavior, select appropriate solvents, and develop rational strategies to achieve complete dissolution, ensuring the success of subsequent experiments and formulations.

References

  • Vereyken, I. J., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. RSC Publishing. [Link]

  • Vereyken, I. J., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing. [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from JPT. [Link]

  • GenScript. (n.d.). Peptide solubility guidelines. Retrieved from GenScript. [Link]

  • Bagno, A., et al. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Publishing. [Link]

  • de Souza, A. C., et al. (2022). Oil Phase Solubility Rather Than Diffusivity Determines the Release of Entrapped Amino Acids and Di-Peptides from Water-in-Oil-in-Water Emulsions. PMC. [Link]

  • Katakai, R., & Iizuka, Y. (2016). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate. [Link]

  • Narita, M., et al. (1984). Prediction and Improvement of Protected Peptide Solubility in Organic Solvents. PubMed. [Link]

  • Peptide 2.0. (n.d.). Peptide Synthesis Knowledge Base. Retrieved from Peptide 2.0 Inc. [Link]

  • Reiriz, C., et al. (2007). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PMC. [Link]

  • Schlaich, A., et al. (2022). Dielectric constant of aqueous solutions of proteins and organic polymers from molecular dynamics simulations. The Journal of Chemical Physics. [Link]

  • Kumbharkhane, A. C., et al. (2013). Static dielectric constant and excess properties of amino acids. Journal of Chemical and Pharmaceutical Research. [Link]

  • Rev-Peptide. (2023, September 21). Peptide Solubility. Retrieved from Peptide Information. [Link]

  • Dufal, S., et al. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. [Link]

  • National Center for Biotechnology Information. (n.d.). Ala-His. PubChem Compound Database. [Link]

  • Oreate. (2026, January 7). Study on the Chemical Properties and Applications of H-Lys-Ala-Oh (Lysyl-Alanine Dipeptide). Oreate AI Blog. [Link]

  • Cambridge Research Biochemicals. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from Cambridge Research Biochemicals. [Link]

Sources

Technical Guide: Biological Activity & Applications of Z-Protected Histidine Dipeptides

[1]

Executive Summary

Z-protected histidine dipeptides (e.g., Z-His-Phe, Z-His-Leu) represent a specialized class of bioactive chemical probes and peptidomimetics used extensively in enzymology and drug discovery. Unlike their free dipeptide counterparts (such as carnosine), the addition of the Benzyloxycarbonyl (Z or Cbz) group at the N-terminus fundamentally alters their physicochemical profile, rendering them lipophilic and resistant to aminopeptidases.

Their primary biological utility lies in three domains:

  • Protease Substrates: Serving as chromogenic or kinetic substrates for aspartic (e.g., Pepsin) and cysteine proteases (e.g., Cathepsin).

  • Transition-State Inhibitors: Acting as scaffolds for the design of competitive inhibitors where the Z-group occupies hydrophobic subsites (S2/S3) within the enzyme active site.

  • Supramolecular Scaffolds: Facilitating self-assembly into nanotubes or hydrogels for drug delivery due to enhanced π-π stacking interactions provided by the Z-group and the imidazole ring.

Molecular Architecture & Physicochemical Properties[2]

The biological activity of Z-protected histidine dipeptides is dictated by the synergy between the protecting group and the histidine imidazole side chain.

The "Z" Factor (N-Benzyloxycarbonyl)[2]
  • Lipophilicity: The Z-group adds a benzyl carbamate moiety, significantly increasing the logP of the dipeptide. This allows the molecule to penetrate hydrophobic pockets of enzymes that exclude hydrophilic free peptides.

  • Aminopeptidase Resistance: By capping the N-terminal amine, the Z-group prevents degradation by exopeptidases, extending the half-life of the molecule in biological assays.

  • Structural Rigidity: The carbamate linkage restricts bond rotation, pre-organizing the peptide backbone into a conformation often favorable for enzyme binding (e.g.,

    
    -strand mimicry).
    
The Histidine Imidazole[3]
  • Proton Shuttling: The imidazole ring (

    
    ) remains active as a general acid/base catalyst or metal coordinator (Zn²⁺, Cu²⁺), essential for interaction with metalloproteases.
    
  • Pi-Stacking: In Z-His-Phe derivatives, the imidazole ring can engage in T-shaped

    
    -
    
    
    stacking with the phenylalanine phenyl ring and the Z-group benzyl ring, stabilizing the bound conformation.
Data Summary: Common Z-His Dipeptides
CompoundSequencePrimary Biological ApplicationTarget Enzyme Class
Z-His-Phe Z-L-His-L-PheCompetitive Inhibitor / PrecursorAspartic Proteases (Pepsin)
Z-His-Phe-Phe-OEt Z-L-His-L-Phe-L-Phe-OEtKinetic SubstratePepsin, Cathepsin D
Z-His-Leu Z-L-His-L-LeuInhibitor ScaffoldThiol Proteases, ACE
Z-Gly-Pro-CHN₂ Z-Gly-Pro-DiazomethylketoneIrreversible InhibitorProlyl Oligopeptidases

Mechanisms of Action[3][6][7]

Substrate Specificity in Proteases

Z-protected histidine dipeptides are frequently used to map the S-subsites of proteases. In the case of Pepsin (an aspartic protease), the enzyme prefers hydrophobic residues in the S1 and S2 positions.

  • Mechanism: The Z-group mimics a hydrophobic amino acid residue (like Phenylalanine) and binds tightly into the S2 or S3 subsite of the enzyme.

  • Catalysis: The Histidine residue (P2 position) positions the scissile bond (between P1 and P1') directly over the catalytic aspartates.

  • Outcome: This makes compounds like Z-His-Phe-Phe-OEt highly specific substrates, where the rate of hydrolysis (

    
    ) is used to quantify enzyme activity.
    
Competitive Inhibition

By modifying the C-terminus of a Z-His dipeptide (e.g., reducing the carboxylate to an alcohol), the molecule transforms from a substrate into an inhibitor.

  • Example: Z-His-Phe-Pol (L-phenylalaninol).[1]

  • Action: The Z-group and His side chain bind normally, but the reduced C-terminus cannot be hydrolyzed. The molecule occupies the active site, preventing access to the natural substrate.

  • Therapeutic Relevance: This "transition state analog" approach is the foundational logic behind HIV protease inhibitors and ACE inhibitors.

Visualization: Enzyme-Inhibitor Complex

The following diagram illustrates how a Z-protected dipeptide binds within a protease active site.

ProteaseBindingcluster_PeptideZ-Protected Dipeptide (Ligand)EnzymeProtease Active Site(Aspartic/Cysteine)ZGroupZ-Group (Cbz)Hydrophobic ShieldHisSideChainHistidine Imidazole(Proton Donor/Acceptor)ZGroup->HisSideChainS2_PocketS2 Hydrophobic PocketZGroup->S2_PocketHydrophobic Interaction (π-stacking)HisSideChain->EnzymeH-Bond / Metal CoordinationScissileBondScissile Bond Region(Target for Hydrolysis)HisSideChain->ScissileBondScissileBond->EnzymeCatalytic AttackS1_PocketS1 Specificity Pocket

Caption: Schematic of Z-protected histidine dipeptide binding to a protease active site. The Z-group anchors the molecule in the S2 hydrophobic pocket, positioning the Histidine for interaction.

Experimental Protocols

Protocol A: Determination of Proteolytic Activity using Z-His-Phe-Phe-OEt

This assay measures the activity of aspartic proteases (e.g., Pepsin) using a Z-protected substrate. The cleavage of the peptide bond results in a change in absorbance or the release of a detectable fragment.

Reagents:

  • Substrate: Z-L-His-L-Phe-L-Phe-OEt (dissolved in minimal methanol, diluted in buffer).

  • Buffer: 0.01 M HCl (pH 2.0) for Pepsin.

  • Enzyme: Porcine Pepsin (1 mg/mL stock).

  • Detection: Ninhydrin reagent or UV Spectrophotometer (280 nm).

Workflow:

  • Preparation: Dilute substrate to concentrations ranging from 0.1 mM to 5.0 mM in reaction buffer.

  • Incubation: Equilibrate 1.0 mL of substrate solution at 37°C.

  • Initiation: Add 50 µL of Enzyme stock. Mix rapidly.

  • Sampling: At defined intervals (0, 5, 10, 15 min), remove 100 µL aliquots.

  • Quenching: Transfer aliquots into tubes containing 100 µL of 5% TCA (Trichloroacetic acid) or raise pH to >6.0 to stop pepsin activity.

  • Quantification:

    • Method 1 (HPLC): Analyze supernatant on C18 column (Gradient: Water/Acetonitrile + 0.1% TFA). Monitor disappearance of substrate peak.

    • Method 2 (Ninhydrin): If cleavage generates a free amine (depends on cleavage site), react with Ninhydrin and read OD at 570 nm.

  • Calculation: Plot initial velocity (

    
    ) vs. [Substrate]. Fit to Michaelis-Menten equation to determine 
    
    
    and
    
    
    .
Protocol B: Synthesis of Z-His-Phe (Mixed Anhydride Method)

For researchers needing to synthesize specific Z-protected probes.

  • Activation: Dissolve Z-L-Histidine (1.0 eq) in dry THF/DMF. Add N-methylmorpholine (1.0 eq). Cool to -15°C.

  • Anhydride Formation: Add Isobutyl chloroformate (1.0 eq) dropwise. Stir for 15 min.

  • Coupling: Add L-Phenylalanine methyl ester (HCl salt, neutralized with NMM) dissolved in DMF.

  • Reaction: Stir at -15°C for 1 hour, then allow to warm to room temperature overnight.

  • Workup: Evaporate solvent. Dissolve residue in Ethyl Acetate. Wash with 5% NaHCO₃, Water, and Brine. (Note: Avoid strong acid washes as the Z-group is acid-stable, but the imidazole can be protonated, altering solubility).

  • Purification: Recrystallize from EtOAc/Hexane.

Biological Logic & Self-Validating Systems

When designing experiments with Z-protected dipeptides, the system must be self-validating . This means the experimental design must account for the specific properties of the Z-group.

Potential Failure ModeCauseControl / Validation Step
Low Solubility Z-group increases hydrophobicity.Solvent Control: Run a DMSO/Methanol tolerance curve for the enzyme. Ensure <5% organic solvent in final assay.
Non-Specific Binding Z-group binds albumin or plastic.BSA Correction: Include 0.1% BSA in buffers to block non-specific adsorption sites on plasticware.
False Negatives (Inhibition) Compound precipitates at high conc.Turbidity Check: Measure OD at 600 nm. If >0.05, compound has precipitated.
Racemization Histidine imidazole catalyzes racemization during synthesis.[2][3]Chiral HPLC: Verify stereochemical purity (L,L-isomer) before biological testing. D-isomers are often biologically inert.
Visualization: Experimental Decision Flow

ExperimentalLogicStartSelect Z-Protected DipeptideSolubilityCheck Solubility (logP)Start->SolubilityAssayTypeDefine Assay TypeSolubility->AssayTypeSubstrateSubstrate (Hydrolysis)AssayType->SubstrateCleavable Bond?InhibitorInhibitor (Binding)AssayType->InhibitorStable Bond?Substrate_CheckCheck Cleavage Site(HPLC/MS)Substrate->Substrate_CheckInhibitor_CheckCheck IC50 & Mode(Competitive/Allosteric)Inhibitor->Inhibitor_Check

Caption: Decision logic for utilizing Z-protected dipeptides in bioassays.

References

  • Fruton, J. S. (1970). The specificity and mechanism of pepsin action. Advances in Enzymology and Related Areas of Molecular Biology, 33, 401-443. Link

  • Humphreys, R. E., & Fruton, J. S. (1968). The substrate binding site of pepsin.[1] Proceedings of the National Academy of Sciences, 59(2), 519-525. Link

  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of Z-His-Phe-Phe-OEt and Related Peptides. BenchChem Technical Guides. Link

  • Li, S., et al. (2018). Multicomponent metallo-nanodrugs as coordination self-assemblies of Fmoc-His-OH and Z-His-Phe-OH. Pharmaceutics, 11, 166.[4] Link

  • Powers, J. C., et al. (2002).[5] Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639-4750. Link

Comprehensive Technical Guide: Stability of Z-Ala-His-OH Under Physiological Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Z-Ala-His-OH (N-benzyloxycarbonyl-L-alanyl-L-histidine) represents a critical structural motif in peptide chemistry, often serving as a substrate for carboxypeptidase specificity assays or as a protected intermediate in the synthesis of bioactive peptides (e.g., mitochondrial-targeted antioxidants).[1]

Unlike its unprotected counterpart (H-Ala-His-OH), the Z-protected variant exhibits a distinct stability profile. The N-terminal benzyloxycarbonyl (Z) group functions as a steric and chemical shield, rendering the molecule resistant to aminopeptidases —the primary drivers of rapid peptide degradation in human plasma. Consequently, its degradation under physiological conditions (pH 7.4, 37°C) is governed primarily by carboxypeptidase activity and slow chemical hydrolysis, rather than the rapid ubiquitous proteolysis seen with free dipeptides.

This guide provides a definitive technical analysis of its stability, supported by mechanistic insights and validated experimental protocols for quantification.

Part 1: Physicochemical Stability Profile

Chemical Hydrolysis (Non-Enzymatic)

Under sterile physiological conditions (PBS, pH 7.4, 37°C), Z-Ala-His-OH exhibits high chemical stability.

  • Mechanism: The amide bond connecting L-Alanine and L-Histidine is thermodynamically stable at neutral pH. Spontaneous hydrolysis requires extreme pH (<2 or >10) or elevated temperatures (>60°C).

  • Diketopiperazine (DKP) Formation: While dipeptide esters (e.g., H-Ala-His-OMe) are prone to rapid cyclization into DKPs, the Z-protecting group significantly suppresses this pathway. The carbamate nitrogen of the Z-group is less nucleophilic than a free amine, preventing the intramolecular attack on the C-terminal carbonyl required for cyclization.

  • Solubility Constraints: The Z-group adds significant hydrophobicity. At pH 7.4, the histidine imidazole (pKa ~6.0) is largely uncharged, and the C-terminal carboxyl (pKa ~1.8) is deprotonated.[2] This amphiphilic nature necessitates the use of organic co-solvents (DMSO or Methanol) for stock preparation to prevent precipitation-induced "pseudo-instability."

Enzymatic Stability (Metabolic)

In biological matrices (plasma, tissue homogenates), stability is dictated by enzyme specificity.

Enzyme ClassAction on Z-Ala-His-OHStability VerdictMechanism
Aminopeptidases NoneHigh The Z-group blocks the N-terminus, preventing recognition by exopeptidases that require a free amine (e.g., APN/CD13).
Carnosinase (CN1) NoneHigh CN1 specifically cleaves X-His dipeptides but requires a free N-terminus and specific spacing. Z-Ala-His-OH is not a substrate.
Carboxypeptidases CleavageLow/Moderate The free C-terminus (-OH) makes it a viable substrate for Carboxypeptidases (e.g., CPA, CPB, CPY). Cleavage releases L-Histidine and Z-Alanine.
ACE (Angiotensin Converting Enzyme) NegligibleHigh ACE is a peptidyl-dipeptidase. It cleaves dipeptides from the C-terminus of oligopeptides. Z-Ala-His-OH is too short to serve as a substrate.

Part 2: Degradation Pathway Visualization

The following diagram illustrates the primary and secondary stability pathways for Z-Ala-His-OH in a physiological environment.

StabilityPathways Substrate Z-Ala-His-OH (Intact Dipeptide) Aminopeptidase Aminopeptidases (Plasma/Cytosol) Substrate->Aminopeptidase Blocked (Z-Group) Carboxypeptidase Carboxypeptidases (Lysosomal/Digestive) Substrate->Carboxypeptidase Hydrolysis (Primary Pathway) DKP Diketopiperazine (Cyclic Byproduct) Substrate->DKP Cyclization (Sterically Hindered) Product_His L-Histidine (Free Amino Acid) Carboxypeptidase->Product_His Product_ZAla Z-Alanine (N-Protected AA) Carboxypeptidase->Product_ZAla

Figure 1: Enzymatic and chemical degradation pathways. The Z-group effectively blocks aminopeptidase activity, shifting the primary degradation route to carboxypeptidase-mediated hydrolysis.

Part 3: Experimental Validation Protocols

To rigorously determine the half-life (


) of Z-Ala-His-OH in your specific biological matrix, use the following self-validating protocols.
Protocol A: Plasma Stability Assay (The Gold Standard)

Objective: Quantify the degradation rate in human or rodent plasma.

Reagents:

  • Pooled Plasma (Heparin or EDTA treated).

  • PBS (pH 7.4).

  • Internal Standard (IS): Z-Gly-Tyr-OH or similar (structurally distinct but chromatographically similar).

  • Precipitation Agent: Acetonitrile (ACN) with 1% Formic Acid.

Workflow:

  • Stock Preparation: Dissolve Z-Ala-His-OH in DMSO to 10 mM. Dilute to 1 mM in PBS (Working Solution).

  • Incubation:

    • Pre-warm 990 µL of plasma to 37°C.

    • Spike with 10 µL of Working Solution (Final conc: 10 µM).

    • Incubate in a shaking water bath.

  • Sampling:

    • Timepoints: 0, 15, 30, 60, 120, 240 min.

    • At each point, transfer 50 µL of reaction mix into 200 µL of ice-cold Precipitation Agent (containing Internal Standard).

  • Extraction:

    • Vortex vigorously for 30 sec.

    • Centrifuge at 10,000 x g for 10 min at 4°C.

    • Collect supernatant for LC-MS/MS or HPLC analysis.

Data Analysis: Plot


 vs. Time. The slope 

gives the rate constant.

Protocol B: HPLC-UV Analytical Method

Objective: Separate Z-Ala-His-OH from its metabolites (Z-Ala-OH and His).

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm (Peptide bond) and 254 nm (Z-group aromatic ring)
Retention Order Histidine (Void) < Z-Ala-His-OH < Z-Ala-OH

Why this works: The Z-group provides strong UV absorbance at 254 nm, allowing selective detection of the parent compound and the Z-Ala byproduct, avoiding interference from plasma proteins that absorb at 214 nm.

Part 4: Workflow Diagram (Stability Assay)

AssayWorkflow Stock Stock Prep 10mM in DMSO Incubation Incubation Plasma @ 37°C Stock->Incubation Spike (1:100) Sampling Timepoint Sampling 0, 15, 30... min Incubation->Sampling Kinetic Course Quench Quench & Precipitate Ice-Cold ACN + IS Sampling->Quench Stop Reaction Centrifuge Centrifugation 10k x g, 10 min Quench->Centrifuge Remove Proteins Analysis LC-MS / HPLC Analysis Quantify Parent vs. IS Centrifuge->Analysis Supernatant

Figure 2: Step-by-step workflow for determining the metabolic half-life of Z-Ala-His-OH.

References

  • Breddam, K. (1986). Serine Carboxypeptidases. A Review. Carlsberg Research Communications. (Establishes Z-Ala-Xxx-OH derivatives as standard substrates for carboxypeptidase activity).

  • Teufel, M., et al. (2003). Sequence identification and characterization of human carnosinase and a closely related non-specific dipeptidase. Journal of Biological Chemistry. (Defines substrate specificity of Carnosinase, excluding N-blocked peptides).

  • Vanderheyden, Y., et al. (2004). Synthesis and stability of Z-protected dipeptides. Journal of Peptide Science. (General reference for Z-group stability and DKP formation kinetics).

  • Segel, I. H. (1993). Enzyme Kinetics: Behavior and Analysis of Rapid Equilibrium and Steady-State Enzyme Systems. Wiley-Interscience. (Foundational text for calculating half-life and kinetic constants).

Sources

Methodological & Application

Application Note: Strategic Utilization of Z-Ala-His-OH in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Z-Ala-His-OH (N-Benzyloxycarbonyl-L-alanyl-L-histidine) is a critical dipeptide intermediate used in the synthesis of pharmaceutical peptidomimetics, enzyme inhibitors (e.g., ACE inhibitors), and catalytic peptide nanostructures.

This guide addresses the specific chemical challenges posed by this molecule: Histidine-mediated racemization and amphiphilic solubility profiles . Unlike standard hydrophobic protected amino acids, Z-Ala-His-OH contains an unprotected imidazole side chain (in its commercial form), which acts as an internal base, catalyzing self-racemization during activation.

Key Technical Takeaway: Successful utilization requires a "Low-Base / High-Additive" activation strategy and a pH-controlled workup that prevents product loss into the aqueous phase due to imidazole protonation.

Material Science & Physicochemical Attributes

PropertySpecificationCritical Note
CAS Number 13056-38-7Verify isomeric purity (L,L-form).
Molecular Weight 360.37 g/mol
Solubility DMSO, DMF, MeOHPoor solubility in DCM/CHCl3 due to zwitterionic character of free His.
pKa Values ~6.0 (Imidazole), ~3.6 (COOH)The imidazole is uncharged at neutral pH but protonates below pH 6.0.
Stability HygroscopicStore at -20°C; equilibrate to RT in a desiccator before opening.

Strategic Considerations: The "Histidine Challenge"

The Mechanism of Failure: Azolactone Formation

When the carboxylic acid of Z-Ala-His-OH is activated (e.g., by carbodiimide), the π-nitrogen of the unprotected imidazole ring can attack the activated carbonyl, forming a cyclic azolactone intermediate. This intermediate allows the


-proton to be abstracted easily, leading to rapid racemization (L,L 

D,L epimerization).
The Solution: HOBt/HOAt Interception

You must use an auxiliary nucleophile (HOBt or HOAt) that reacts with the O-acylisourea faster than the imidazole ring, forming an active ester that is reactive toward amines but less prone to intramolecular cyclization.

Detailed Experimental Protocols

Protocol A: C-Terminal Extension (Coupling Z-Ala-His-OH to an Amine)

Objective: Couple Z-Ala-His-OH to a C-terminal protected amino acid (e.g., H-Pro-OMe) without racemization.

Reagents:

  • Carboxyl Component: Z-Ala-His-OH (1.0 equiv)

  • Amine Component: H-Xaa-OR (1.1 equiv, free base or HCl salt)

  • Coupling Agent: EDC.HCl (1.1 equiv) or DIC (1.1 equiv)

  • Additive: HOBt (anhydrous, 1.2 equiv) or HOAt (most effective)

  • Base: NMM (N-methylmorpholine) or TMP (2,4,6-trimethylpyridine). Avoid TEA/DIPEA if possible to reduce base-catalyzed racemization.

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step Procedure:

  • Activation (The "Pre-Activation" Myth):

    • Correction: Do NOT pre-activate Z-Ala-His-OH with EDC/HOBt in the absence of the amine. Prolonged activation time increases the window for azolactone formation.

    • Action: Dissolve Z-Ala-His-OH (1.0 eq) and HOBt (1.2 eq) in minimum DMF. Cool to 0°C.[1][2]

  • Amine Preparation:

    • If the amine component is a salt (e.g., H-Pro-OMe

      
       HCl), dissolve it in DMF and neutralize with exactly 1.0 equivalent of NMM. Add this solution to the main reaction vessel immediately.
      
  • Coupling Initiation:

    • Add EDC.HCl (1.1 eq) to the mixture of Z-Ala-His-OH, HOBt, and Amine at 0°C.

    • Why EDC? The urea byproduct is water-soluble, simplifying workup since the product might be polar.

  • Reaction Monitoring:

    • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT).

    • Monitor via HPLC or TLC (MeOH/CHCl3 1:9). Reaction is typically complete in 4–12 hours.

  • Workup (The Critical Phase):

    • Risk: The product contains a Histidine.[2][3][4][5][6] If you wash with 1M HCl (standard peptide protocol), the imidazole will protonate, becoming highly polar, and you may extract your product into the waste aqueous layer.

    • Safe Protocol:

      • Evaporate DMF under high vacuum ( < 40°C).

      • Redissolve residue in EtOAc (or n-Butanol if product is very polar).

      • Wash 1: Saturated NaHCO

        
         (removes unreacted acid/HOBt).
        
      • Wash 2: Water or 5% Citric Acid (pH ~4-5). Do not use strong mineral acids.

      • Wash 3: Brine.[1]

      • Dry over Na

        
        SO
        
        
        
        , filter, and concentrate.
Protocol B: N-Terminal Deprotection (Removal of Z-Group)

Objective: Remove the Z-group to yield H-Ala-His-Xaa... for the next coupling.

Method: Catalytic Hydrogenolysis (Preferred) Acidolysis (HBr/AcOH) is risky due to the sensitivity of the peptide bond and potential benzyl migration to the imidazole ring.

  • Dissolution: Dissolve the Z-peptide in MeOH or EtOH. If solubility is poor, add small amounts of AcOH or water.[7]

  • Catalyst: Add 10% Pd/C (10% by weight of peptide).

  • Hydrogenation: Sparge with H

    
     gas (balloon pressure) for 2–4 hours.
    
  • Filtration: Filter through Celite to remove Pd/C.

  • Isolation: Concentrate the filtrate. The product will likely be the acetate salt (if AcOH was used) or free base.

    • Note: Free H-Ala-His-Xaa peptides are often water-soluble. Lyophilization is recommended over extraction.

Visualization of Mechanisms & Workflows

Figure 1: The Racemization Trap & Prevention

This diagram illustrates the competing pathways: the desired coupling via the Active Ester vs. the racemization via the Azolactone.

RacemizationControl ZAlaHis Z-Ala-His-OH (Unprotected Imidazole) Activation Activation (EDC) ZAlaHis->Activation OAcyl O-Acylisourea (Highly Reactive) Activation->OAcyl Azolactone Azolactone Intermediate (Racemization Pathway) OAcyl->Azolactone Imidazole Attack (Fast without HOBt) ActiveEster OBt-Active Ester (Stabilized) OAcyl->ActiveEster + HOBt/HOAt (Intercepts Intermediate) Racemic Racemic Product (DL + LL Mixture) Azolactone->Racemic Base-Cat. Epimerization Product Z-Ala-His-NH-R (Optically Pure) ActiveEster->Product + Amine (H2N-R)

Caption: Mechanism of Histidine racemization via Azolactone formation and its suppression using HOBt/HOAt additives.

Figure 2: Solution Phase Workflow

Workflow Start Start: Z-Ala-His-OH Solvent Dissolve in DMF Add HOBt (1.2 eq) Start->Solvent Cool Cool to 0°C Solvent->Cool AddEDC Add EDC.HCl (1.1 eq) Add Amine Component Cool->AddEDC React React 4-12h Monitor TLC AddEDC->React WorkupChoice Workup Strategy React->WorkupChoice ExtractAcid Wash: 1M HCl WorkupChoice->ExtractAcid Incorrect ExtractMild Wash: 5% Citric Acid or Water WorkupChoice->ExtractMild Correct Loss Product Loss (Protonated His soluble in aq) ExtractAcid->Loss Success Isolate Organic Layer Dry & Concentrate ExtractMild->Success

Caption: Decision tree for the workup of Histidine-containing peptides, highlighting the risk of acidic extraction.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Product loss during aqueous workup.Check the aqueous waste. If product is there, re-extract with n-Butanol or saturate the aqueous phase with NaCl.
Racemization High pH or lack of HOBt.Ensure HOBt/HOAt is fresh. Use collidine or NMM instead of TEA/DIPEA. Keep reaction at 0°C longer.
Incomplete Reaction Zwitterionic Z-Ala-His-OH insolubility.Ensure Z-Ala-His-OH is fully dissolved in DMF before adding EDC. Gentle warming (30°C) to dissolve, then cool to 0°C.

References

  • BenchChem. Z-D-His-OH: A Technical Guide for Peptide Research Novices. (2025).[1][8][9] Retrieved from

  • Sigma-Aldrich. Z-His-OH Product Specification and Safety Data. Retrieved from

  • Bachem. Introduction to Peptide Synthesis Methods: Solution Phase Synthesis. Retrieved from

  • Albericio, F., et al. Minimization of Racemization in Peptide Synthesis.[5] AAPPTEC Technical Notes. Retrieved from

  • ChemWhat. Z-HIS-ALA-OH Chemical Properties and CAS 13056-38-7.[10] Retrieved from

Sources

Application Note: Strategic Z-Group Deprotection Methodologies for Z-Ala-His-OH

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The benzyloxycarbonyl (Z or Cbz) group is a foundational amine-protecting group in peptide chemistry, prized for its stability and resistance to racemization during peptide coupling (Benchchem)[1]. However, the deprotection of Z-Ala-His-OH (N-Cbz-L-alanyl-L-histidine) presents a unique synthetic bottleneck.

The core challenge lies in the histidine residue. The imidazole ring of histidine possesses an


-hybridized nitrogen with a free lone pair that strongly coordinates to transition metal surfaces. During standard catalytic hydrogenolysis (H₂, Pd/C), this coordination effectively poisons the palladium catalyst, leading to sluggish kinetics, incomplete deprotection, or outright reaction failure (NIH)[2].

To overcome this, researchers must employ modified deprotection strategies that either mask the imidazole's coordinating ability or bypass metal catalysis entirely. This guide details three field-proven, self-validating protocols to ensure high-yielding deprotection of Z-Ala-His-OH.

Deprotection Workflow & Strategy

G A Z-Ala-His-OH Protected Dipeptide B Catalyst Poisoning Risk? (Imidazole Ring) A->B C Standard Hydrogenolysis (H2, Pd/C) B->C No additive D Acid-Modulated Hydrogenolysis B->D Add AcOH/HCl E Catalytic Transfer Hydrogenation (CTH) B->E Add NH4HCO2 F Acidolytic Cleavage (HBr/AcOH) B->F Metal-free G H-Ala-His-OH Deprotected Dipeptide C->G Sluggish/Fails D->G High Yield E->G Fast Kinetics F->G Harsh but Reliable

Caption: Strategic decision tree for Z-Ala-His-OH deprotection overcoming imidazole catalyst poisoning.

Experimental Protocols & Mechanistic Causality

Method A: Acid-Modulated Catalytic Hydrogenolysis

Causality: By adding a stoichiometric excess of acid (such as glacial acetic acid or dilute HCl), the imidazole nitrogen (


) is protonated to form an imidazolium cation. This eliminates the free lone pair, preventing the histidine residue from coordinating to the palladium surface and restoring the catalyst's ability to activate 

.

Step-by-Step Protocol:

  • Substrate Preparation: Dissolve 1.0 mmol of Z-Ala-His-OH in 10 mL of anhydrous methanol (MeOH).

  • Acid Modulation: Add 1.2 mmol of glacial acetic acid (AcOH) to the solution. Stir for 5 minutes to ensure complete protonation of the imidazole ring.

  • Catalyst Addition: Under a gentle stream of inert argon, carefully add 10% Pd/C (10 mol% relative to the substrate, 50% wet). Safety Note: Dry Pd/C is highly pyrophoric in the presence of methanol vapors.

  • Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with

    
     gas three times. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4–6 hours.
    
  • Self-Validation: Monitor the reaction via TLC (using a Ninhydrin stain). The disappearance of the UV-active starting material and the emergence of a ninhydrin-positive spot (primary amine) confirm deprotection.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake with excess MeOH. Concentrate the filtrate in vacuo to yield the H-Ala-His-OH acetate salt.

Method B: Catalytic Transfer Hydrogenation (CTH)

Causality: When standard


 gas is ineffective or poses safety risks, CTH serves as a highly effective alternative for histidine-containing peptides (Benchchem)[3]. Ammonium formate decomposes on the Pd surface to yield 

,

, and

. The massive, localized concentration of active hydrogen generated in situ on the catalyst surface outcompetes the poisoning effect of the imidazole ring.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 1.0 mmol of Z-Ala-His-OH in 10 mL of anhydrous MeOH in a round-bottom flask.

  • Reagent Addition: Add 10% Pd/C (10 mol%), followed immediately by Ammonium Formate (

    
    , 5.0 mmol, 5 equivalents).
    
  • Execution: Equip the flask with a reflux condenser and heat the mixture to 40°C. Stir for 1–2 hours. Observation: Effervescence will occur as

    
     and 
    
    
    
    are liberated, visually validating active transfer hydrogenation.
  • Self-Validation: Analyze an aliquot via LC-MS. Look for the complete disappearance of the[M+H]+ peak corresponding to Z-Ala-His-OH and the appearance of the [M+H]+ peak for H-Ala-His-OH.

  • Workup: Cool to room temperature, filter through Celite, and concentrate the filtrate. To remove volatile ammonium acetate/formate byproducts, resuspend the residue in MS-grade water and lyophilize repeatedly until a constant mass is achieved.

Method C: Acidolytic Cleavage (HBr/AcOH)

Causality: For batches containing trace sulfur impurities or when metal catalysts are strictly contraindicated, strong acidolysis is required. A solution of 33% HBr in acetic acid protonates the carbamate oxygen, driving a nucleophilic substitution (


 or 

) by the bromide ion. This cleaves the C-O bond, releasing benzyl bromide and

without relying on transition metals (Benchchem)[1].

Step-by-Step Protocol:

  • Dissolution: Suspend 1.0 mmol of Z-Ala-His-OH in 2 mL of glacial acetic acid.

  • Cleavage: Cool the flask to 0°C using an ice bath. Slowly add 4 mL of 33% HBr in acetic acid.

  • Execution: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Self-Validation: The reaction mixture will transition from a cloudy suspension to a clear, homogeneous solution as the highly soluble deprotected peptide hydrobromide salt is formed.

  • Precipitation & Isolation: Pour the reaction mixture dropwise into 30 mL of cold, vigorously stirred anhydrous diethyl ether. The deprotected peptide (H-Ala-His-OH·2HBr) will precipitate immediately as a white solid. Centrifuge the mixture, decant the ether, and wash the pellet twice more with fresh cold ether to extract residual benzyl bromide and acetic acid (NIH)[2]. Dry the pellet under high vacuum.

Quantitative Data Summary

The following table summarizes the operational parameters for the three deprotection methodologies, allowing researchers to select the optimal route based on their specific constraints.

MethodologyReaction TimeTypical YieldScalabilityRisk of RacemizationPrimary Byproducts
Acid-Modulated Hydrogenolysis 4–6 hours85–95%ExcellentVery LowToluene,

Catalytic Transfer Hydrogenation 1–2 hours90–98%GoodVery LowToluene,

,

Acidolytic Cleavage (HBr/AcOH) 1 hour80–90%ModerateLow to ModerateBenzyl bromide,

References

  • N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors. PMC - NIH. [Link]

Sources

Application Note: Catalytic Hydrogenolysis of Z-Ala-His-OH – Overcoming Histidine-Induced Catalyst Poisoning

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzyloxycarbonyl (Z or Cbz) group is a cornerstone of peptide synthesis, traditionally removed via catalytic hydrogenolysis using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. However, the deprotection of histidine-containing peptides, such as the dipeptide Z-Ala-His-OH, presents a notorious synthetic bottleneck. The basic and nucleophilic nature of the histidine residue frequently leads to severe catalyst poisoning, resulting in sluggish kinetics or incomplete reactions[1].

This application note provides a mechanistic analysis of this phenomenon and details two field-validated, step-by-step protocols to achieve quantitative deprotection: Acid-Assisted Hydrogenolysis and Catalytic Transfer Hydrogenation (CTH) .

Mechanistic Insights: The Histidine Bottleneck

The standard catalytic hydrogenolysis of Z-protected peptides relies on the adsorption of the benzyl carbamate moiety onto the palladium surface, followed by hydrogen-mediated cleavage of the C-O bond to release toluene, carbon dioxide, and the free amine.

The Challenge: The imidazole ring of histidine contains two nucleophilic centers: the


- and 

-nitrogens[2]. In a neutral solution, the lone pairs on these nitrogens strongly coordinate with the active sites of the palladium catalyst. This competitive binding effectively blocks hydrogen activation, poisoning the catalyst and halting the deprotection process[1].

The Solutions:

  • Protonation (Method A): The addition of a weak acid, such as glacial acetic acid (AcOH), lowers the pH of the reaction mixture. This protonates the imidazole ring (pKa ~6.0) into an imidazolium cation. The lack of available lone pairs prevents coordination to the palladium surface, allowing hydrogenolysis to proceed smoothly.

  • Catalytic Transfer Hydrogenation (Method B): Utilizing a hydrogen donor like ammonium formate (

    
    ) instead of 
    
    
    
    gas provides a rapid, alternative hydrogen source. Ammonium formate decomposes on the Pd surface into
    
    
    ,
    
    
    , and
    
    
    . The localized, high-concentration generation of active hydrogen outcompetes the poisoning effect of the imidazole ring, driving the reaction to completion in a fraction of the time[3].

Pathway A Z-Ala-His-OH Substrate B Pd/C Catalyst Poisoning Risk A->B Standard H2 C Protonation Strategy (Add Acetic Acid) B->C Mitigate with Acid D CTH Strategy (Ammonium Formate) B->D Bypass via CTH E H-Ala-His-OH Deprotected Product C->E H2 Gas, 2-4 h D->E Rapid H-Transfer, <1 h

Fig 1. Strategic workflows for Z-Ala-His-OH catalytic hydrogenolysis overcoming Pd/C poisoning.

Comparative Performance Data

Selecting the appropriate protocol depends on equipment availability, scale, and downstream purification capabilities. The table below summarizes the quantitative and qualitative differences between the two methodologies.

ParameterMethod A:

Gas + AcOH
Method B: CTH (

)
Hydrogen Source

Gas (Balloon or Parr Shaker)
Ammonium Formate (Solid)
Typical Reaction Time 2.0 – 4.0 hours30 – 60 minutes
Catalyst Poisoning Risk Moderate (Requires precise pH control)Low (Rapid surface kinetics)
Byproducts Generated Toluene,

Toluene,

,

Post-Reaction Processing Evaporation of AcOHLyophilization/Dialysis of Formate salts
Scalability High (Standard for industrial API synthesis)Medium (Vigorous gas evolution limits scale)
Yield (Typical) > 95%> 98%

Experimental Protocols

Safety Warning: Dry Pd/C is highly pyrophoric. Never add dry Pd/C to a flask containing methanol vapor without an inert atmosphere. Always wet the catalyst with solvent under Argon/Nitrogen.

Protocol A: Acid-Assisted Hydrogenolysis ( Gas)

This method is ideal for laboratories equipped with standard hydrogenation apparatus and when the introduction of inorganic salts (like formate) is undesirable.

Reagents:

  • Z-Ala-His-OH: 1.0 mmol

  • 10% Pd/C (50% wet): 10% w/w relative to peptide

  • Glacial Acetic Acid (AcOH): 1.1 mmol (1.1 equivalents)

  • Methanol (HPLC Grade): 10 mL

Step-by-Step Methodology:

  • Inertion: Purge a 50 mL round-bottom flask with Argon for 5 minutes.

  • Catalyst Suspension: Carefully add the 10% Pd/C to the flask. Slowly add 5 mL of Methanol to wet the catalyst, maintaining a gentle Argon flow.

  • Substrate Addition: Dissolve 1.0 mmol of Z-Ala-His-OH and 1.1 mmol of glacial acetic acid in 5 mL of Methanol. Transfer this solution to the reaction flask.

  • Hydrogenation: Evacuate the flask using a vacuum pump until the solvent bubbles slightly, then backfill with

    
     gas from a balloon. Repeat this purge-backfill cycle three times to ensure complete displacement of Argon.
    
  • Reaction: Stir the mixture vigorously at room temperature under the

    
     balloon. Monitor the reaction via HPLC or TLC (Ninhydrin stain) after 2 hours.
    
  • Filtration: Once complete, purge the flask with Argon to remove residual

    
    . Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite pad with an additional 10 mL of Methanol. Note: Keep the Celite pad wet to prevent autoignition.
    
  • Isolation: Concentrate the filtrate under reduced pressure. Co-evaporate with toluene (2 x 5 mL) to remove residual acetic acid, yielding H-Ala-His-OH as a white solid.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

This method utilizes ammonium formate, offering a faster reaction time and eliminating the need for hazardous


 gas.

Reagents:

  • Z-Ala-His-OH: 1.0 mmol

  • 10% Pd/C (50% wet): 10% w/w relative to peptide

  • Ammonium Formate (

    
    ): 4.0 mmol (4.0 equivalents)
    
  • Methanol (HPLC Grade): 10 mL

Step-by-Step Methodology:

  • Preparation: Purge a 50 mL round-bottom flask with Argon. Add the 10% Pd/C and wet it with 5 mL of Methanol.

  • Substrate Addition: Add a solution of 1.0 mmol Z-Ala-His-OH in 5 mL of Methanol to the flask.

  • Hydrogen Donor Addition: Add 4.0 mmol of solid ammonium formate in small portions over 5 minutes. Caution: Vigorous effervescence (

    
     and 
    
    
    
    gas evolution) will occur.
  • Reaction: Stir the mixture at room temperature (or heat gently to 40°C if the peptide is poorly soluble). The deprotection is typically complete within 30 to 60 minutes.

  • Filtration: Filter the mixture through a Celite pad, washing with Methanol.

  • Salt Removal: Concentrate the filtrate to dryness. Because excess ammonium formate remains in the crude mixture, the product must be purified. Dissolve the residue in a minimal amount of water and lyophilize, as ammonium formate is volatile and will sublimate during freeze-drying. Alternatively, utilize a short cation-exchange column.

Analytical Validation

To ensure the self-validating integrity of the protocol, the following analytical checks must be performed:

  • Ninhydrin Test (Kaiser Test): The starting material (Z-Ala-His-OH) lacks a free primary amine and will test negative (yellow). The successful formation of H-Ala-His-OH will yield a strong positive result (dark blue/purple).

  • LC-MS: Monitor the disappearance of the Z-Ala-His-OH mass peak (

    
    ) and the appearance of the H-Ala-His-OH mass peak. The loss of the Z-group corresponds to a mass shift of -134 Da.
    

References

1.[3] Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. mdma.ch.[Link] 2. Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. niscpr.res.in.[Link] 3.[2] Amino Acid-Protecting Groups. scispace.com.[Link] 4.[1] THE CHEMISTRY OF POLYPEPTIDES. uoa.gr.[Link] 5. 2 Protection of Functional Groups. thieme-connect.de.[Link]

Sources

synthesis of enzyme substrates using Z-Ala-His-OH

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Synthesis of Fluorogenic Protease Substrates Using Z-Ala-His-OH

Executive Summary & Scientific Rationale

The dipeptide derivative Z-Ala-His-OH (N-benzyloxycarbonyl-L-alanyl-L-histidine) serves as a critical scaffold for synthesizing fluorogenic substrates used to profile Serine Carboxypeptidases (e.g., Aspergillus proteases) and Neutral Metalloproteases . While Z-Ala-His-OH can function directly as a substrate for C-terminal exopeptidases, its conversion into the fluorogenic amide Z-Ala-His-AMC (7-amino-4-methylcoumarin) creates a highly sensitive probe for endopeptidases that exhibit specificity for Histidine at the P1 position.

The Challenge: Synthesizing AMC-based substrates from Z-Ala-His-OH is chemically non-trivial. The aromatic amine of AMC is a poor nucleophile, rendering standard carbodiimide couplings (EDC/NHS) inefficient. Furthermore, the Histidine imidazole side chain is prone to racemization during carboxyl activation, potentially yielding biologically inactive D-His isomers.

The Solution: This guide details a Mixed Anhydride Coupling Protocol optimized for low-temperature activation to prevent racemization and maximize yield. It further outlines the downstream application of the synthesized substrate in kinetic enzyme assays.

Mechanism of Action

The synthesized substrate, Z-Ala-His-AMC, functions via a "fluorogenic release" mechanism. The Z-Ala-His moiety acts as the recognition sequence for the protease. Upon hydrolytic cleavage of the anilide bond between Histidine and AMC, the non-fluorescent AMC moiety is released as free 7-amino-4-methylcoumarin, which fluoresces intensely at 460 nm.

G Substrate Z-Ala-His-AMC (Weak Fluorescence) Complex Enzyme-Substrate Complex Substrate->Complex Binding Enzyme Protease (e.g., Neutral Protease) Enzyme->Complex Cleavage Hydrolysis Complex->Cleavage Catalysis Product1 Z-Ala-His-OH Cleavage->Product1 Product2 Free AMC (High Fluorescence Ex: 380nm / Em: 460nm) Cleavage->Product2

Caption: Mechanism of fluorogenic signal generation. The protease specifically cleaves the amide bond C-terminal to Histidine.

Protocol: Chemical Synthesis of Z-Ala-His-AMC

Method: Mixed Anhydride Coupling via Isobutyl Chloroformate (IBCF). Rationale: This method generates a highly reactive mixed anhydride intermediate capable of acylating the weak nucleophile (AMC) while maintaining low temperatures (-15°C) to suppress Histidine racemization.

Materials & Reagents
ReagentRoleGrade
Z-Ala-His-OH Starting Material>98% HPLC
7-Amino-4-methylcoumarin (AMC) Reporter Group>98%
Isobutyl Chloroformate (IBCF) ActivatorSynthesis Grade
N-Methylmorpholine (NMM) BaseDry, distilled
DMF / THF SolventAnhydrous
Diethyl Ether PrecipitationACS Grade
Step-by-Step Procedure

1. Activation (The Critical Step)

  • Setup: Flame-dry a 50 mL round-bottom flask under Nitrogen (N2) atmosphere.

  • Dissolution: Dissolve 1.0 mmol of Z-Ala-His-OH in 10 mL of anhydrous DMF/THF (1:1 mixture).

  • Cooling: Immerse the flask in a salt-ice bath to reach -15°C .

    • Expert Note: Temperature control is vital. Above -10°C, the risk of racemization at the His alpha-carbon increases significantly.

  • Base Addition: Add 1.0 mmol of NMM . Stir for 5 minutes.

  • Anhydride Formation: Dropwise add 1.0 mmol of IBCF . Stir vigorously at -15°C for 15 minutes .

    • Checkpoint: The solution may become cloudy due to the formation of NMM-HCl salt. This is normal.

2. Coupling

  • AMC Prep: While the anhydride forms, dissolve 1.1 mmol of AMC in 2 mL anhydrous DMF.

  • Reaction: Add the AMC solution dropwise to the cold reaction mixture.

  • Incubation:

    • Maintain at -15°C for 1 hour.

    • Allow the reaction to slowly warm to Room Temperature (RT) over 4 hours.

    • Stir at RT overnight (12-16 hours) to ensure reaction completion with the sluggish AMC amine.

3. Workup & Purification

  • Evaporation: Remove THF/DMF under reduced pressure (Rotavap) at <40°C.

  • Precipitation: Triturate the oily residue with cold Diethyl Ether (50 mL) to precipitate the crude peptide. Filter the solid.

  • Purification (Mandatory):

    • Dissolve crude solid in minimal Methanol.

    • Method: Preparative HPLC (C18 Column).

    • Mobile Phase: Gradient 5% to 90% Acetonitrile in Water (+0.1% TFA).

    • Note: The Histidine side chain causes the product to elute earlier than typical hydrophobic Z-peptides.

  • Lyophilization: Freeze-dry the collected fractions to obtain Z-Ala-His-AMC as a white powder.

Protocol: Enzymatic Assay Application

Once synthesized, the substrate is used to profile protease activity.[1]

Target Enzymes: Neutral Proteases (Bacillus), Serine Carboxypeptidases (using free acid form), or Cysteine Proteases (e.g., Cathepsins, though less common than Z-Arg-Arg).

Assay Setup (96-well Plate Format)
ComponentVolumeFinal Conc.Notes
Assay Buffer 140 µL1xTypically 50mM Tris-HCl, pH 7.5, 10mM CaCl2
Substrate (Z-Ala-His-AMC) 10 µL50-100 µMStock dissolved in DMSO (10 mM)
Enzyme Sample 50 µLVariableDilute to ensure linear range
Total Volume 200 µL

Procedure:

  • Pre-incubation: Add Buffer and Enzyme to the plate. Incubate at 37°C for 10 mins.

  • Initiation: Add Substrate to start the reaction.

  • Detection: Monitor fluorescence immediately (Kinetic Mode).

    • Excitation: 380 nm

    • Emission: 460 nm[1]

    • Duration: 30-60 minutes.

  • Analysis: Calculate the slope (RFU/min) to determine enzyme velocity (

    
    ).
    

Workflow Visualization

The following diagram illustrates the complete synthesis and application pipeline.

SynthesisWorkflow Start Start: Z-Ala-His-OH Activation Activation (-15°C) IBCF + NMM Start->Activation Dissolve in DMF/THF Intermediate Mixed Anhydride Intermediate Activation->Intermediate 15 min Coupling Coupling + AMC (7-amino-4-methylcoumarin) Intermediate->Coupling Add AMC Purification Purification Prep-HPLC (C18) Coupling->Purification Workup FinalProduct Product: Z-Ala-His-AMC Purification->FinalProduct Assay Enzyme Assay (Fluorescence Release) FinalProduct->Assay Substrate Usage

Caption: Critical path for the synthesis of Z-Ala-His-AMC, highlighting the temperature-sensitive activation step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield AMC is a weak nucleophile.Extend reaction time to 24h; Consider using POCl3 method (Phosphorus oxychloride) for higher reactivity if Mixed Anhydride fails.
Racemization Activation temp > -10°C.Strictly maintain -15°C during IBCF addition. Use NMM instead of TEA (Triethylamine) to reduce base-catalyzed racemization.
Product Solubility Hydrophobic Z-group + AMC.Dissolve stock in DMSO or DMF before adding to aqueous assay buffer. Ensure final DMSO conc < 5%.
High Background Free AMC contamination.Ensure thorough HPLC purification. Free AMC elutes much later than the substrate on reverse phase.

References

  • Bachem. (n.d.). Substrates for Peptidases. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Coupling of AMC to Peptides. In Protein Biology Application Notes. Retrieved from

  • ResearchGate. (2016). Dipeptide synthesis with the use of Z-Ala and L-Ala-NH2. Retrieved from

  • National Institutes of Health (NIH). (2010). Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates. Retrieved from

  • Sigma-Aldrich. (n.d.). Coupling Small Ligands Through Carboxyl Groups. Retrieved from

Sources

Application Notes and Protocols for Z-Ala-His-OH in Carboxypeptidase Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Carboxypeptidases and Their Assay

Carboxypeptidases are a class of proteolytic enzymes essential for a myriad of physiological processes, including protein digestion, blood clotting, and the post-translational modification of peptides and proteins.[1] These enzymes selectively cleave the peptide bond at the C-terminal end of a polypeptide chain.[1] Their activity is fundamental to cellular function and dysregulation is implicated in various pathological conditions, making them a key target for drug discovery and a subject of intense biochemical research.

The precise quantification of carboxypeptidase activity is paramount for understanding their biological function and for the development of therapeutic inhibitors. A well-designed enzymatic assay provides the means to determine kinetic parameters, screen for inhibitors, and assess enzyme purity and activity in various biological samples. The choice of substrate is a critical determinant of an assay's specificity, sensitivity, and convenience. This guide provides a comprehensive overview and detailed protocols for the use of N-α-Cbz-L-Alanyl-L-Histidine (Z-Ala-His-OH) as a versatile substrate for carboxypeptidase assays.

Z-Ala-His-OH: A Substrate for Probing Carboxypeptidase Activity

Z-Ala-His-OH is a dipeptide derivative in which the N-terminus of alanine is protected by a carbobenzyloxy (Cbz or Z) group.[2] This blocking group is crucial as it prevents the substrate from being cleaved by aminopeptidases, thereby ensuring the specific detection of carboxypeptidase activity. The substrate is cleaved by carboxypeptidases between the alanine and histidine residues, releasing Z-Ala-OH and L-Histidine.

The choice of Z-Ala-His-OH as a substrate is underpinned by several advantageous properties:

  • Specificity: The C-terminal histidine residue is a good substrate for certain carboxypeptidases, such as carboxypeptidase B-like enzymes, which exhibit a preference for basic amino acids at the C-terminus.

  • Versatility in Detection: The products of the enzymatic reaction, Z-Ala-OH and L-Histidine, can be detected through multiple methods, offering flexibility in assay design. The Z-Ala-OH product, containing a phenyl group, allows for direct spectrophotometric monitoring, while the released L-Histidine can be quantified using sensitive colorimetric or fluorometric methods.

Assay Methodologies for Z-Ala-His-OH

The enzymatic cleavage of Z-Ala-His-OH can be monitored using either continuous or discontinuous assay formats. The selection of the appropriate method will depend on the specific experimental requirements, including the desired sensitivity, throughput, and available instrumentation.

Method 1: Continuous Spectrophotometric Assay

This method offers the advantage of real-time monitoring of the enzymatic reaction, allowing for the straightforward determination of initial reaction velocities.

Principle:

The cleavage of Z-Ala-His-OH by a carboxypeptidase releases Z-Ala-OH and L-Histidine. The Z-Ala-OH product possesses a carbobenzyloxy group which contains a phenyl ring that absorbs ultraviolet (UV) light.[2] This allows for the continuous monitoring of the reaction by measuring the increase in absorbance at a specific wavelength, typically around 254-280 nm. This principle is analogous to well-established carboxypeptidase assays that utilize substrates like hippuryl-L-phenylalanine or hippuryl-L-arginine, where the formation of hippuric acid is monitored at 254 nm.[3][4][5]

Visualizing the Workflow:

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer A2 Add Buffer and Substrate to Cuvette P1->A2 P2 Prepare Z-Ala-His-OH Substrate Solution P2->A2 P3 Prepare Enzyme Solution A4 Initiate Reaction with Enzyme P3->A4 A1 Equilibrate Spectrophotometer at 25°C and 254 nm A1->A2 A3 Record Baseline Absorbance A2->A3 A3->A4 A5 Continuously Monitor Absorbance Increase A4->A5 D1 Determine Initial Linear Rate (ΔA/min) A5->D1 D2 Calculate Enzyme Activity D1->D2

Caption: Workflow for the continuous spectrophotometric carboxypeptidase assay.

Protocol:

Materials:

  • Carboxypeptidase enzyme

  • Z-Ala-His-OH substrate

  • Tris-HCl buffer (e.g., 25 mM, pH 7.5) containing NaCl (e.g., 100 mM)

  • UV-transparent cuvettes

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 25 mM Tris-HCl buffer with 100 mM NaCl and adjust the pH to 7.5 at 25°C.

    • Substrate Solution: Prepare a stock solution of Z-Ala-His-OH in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point of 1 mM is recommended.

    • Enzyme Solution: Prepare a stock solution of the carboxypeptidase in a suitable buffer (refer to the enzyme's specific handling instructions). Dilute the enzyme in cold assay buffer to a working concentration just before use. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.

  • Assay Execution:

    • Set the spectrophotometer to monitor absorbance at 254 nm and equilibrate the cell holder to 25°C.

    • In a UV-transparent cuvette, add the appropriate volume of assay buffer and substrate solution to a final volume of, for example, 1 mL.

    • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate. Record the baseline absorbance for 1-2 minutes to ensure stability.

    • Initiate the reaction by adding a small, predetermined volume of the diluted enzyme solution to the cuvette. Mix thoroughly but gently by inverting the cuvette.

    • Immediately begin recording the absorbance at 254 nm for a period of 5-10 minutes.

  • Data Analysis:

    • Determine the initial rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

    • Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where A is the change in absorbance, ε is the molar extinction coefficient of Z-Ala-OH at 254 nm, c is the change in concentration, and l is the path length of the cuvette (typically 1 cm).

Quantitative Data Summary:

ParameterRecommended Value/RangeNotes
Wavelength (λ) 254 nmMay require optimization (254-280 nm)
Temperature 25°CCan be adjusted based on enzyme optimum
pH 7.5Optimal pH may vary for different carboxypeptidases
Substrate Conc. 0.1 - 2 mMShould be at or above the Km for accurate Vmax determination
Enzyme Conc. VariableShould provide a linear rate for at least 5 minutes
Method 2: Discontinuous Colorimetric Assay (Ninhydrin Method)

This endpoint assay is a classic and robust method for quantifying the released L-Histidine. It is particularly useful when a continuous spectrophotometric assay is not feasible due to interfering substances or lack of a suitable spectrophotometer.

Principle:

The enzymatic reaction is allowed to proceed for a defined period and is then terminated. The amount of L-Histidine produced is quantified by its reaction with ninhydrin. Ninhydrin reacts with the primary amine group of histidine at an elevated temperature to produce a deep purple-colored compound known as Ruhemann's purple, which can be measured colorimetrically at 570 nm.[6][7][8][9][10]

Visualizing the Workflow:

G cluster_reaction Enzymatic Reaction cluster_detection Ninhydrin Detection cluster_analysis Data Analysis R1 Incubate Enzyme and Substrate R2 Stop Reaction (e.g., with acid) R1->R2 D1 Add Ninhydrin Reagent R2->D1 D2 Heat at 100°C D1->D2 D3 Cool and Add Diluent D2->D3 D4 Measure Absorbance at 570 nm D3->D4 A2 Quantify L-Histidine in Samples D4->A2 A1 Prepare L-Histidine Standard Curve A1->A2 A3 Calculate Enzyme Activity A2->A3

Caption: Workflow for the discontinuous ninhydrin-based carboxypeptidase assay.

Protocol:

Materials:

  • Carboxypeptidase enzyme

  • Z-Ala-His-OH substrate

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5)

  • Reaction Stop Solution (e.g., 1 M HCl)

  • Ninhydrin Reagent

  • L-Histidine standard solution

  • Heating block or water bath at 100°C

  • Spectrophotometer or plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Enzymatic Reaction:

    • In a series of microcentrifuge tubes, prepare reaction mixtures containing assay buffer and Z-Ala-His-OH substrate.

    • Pre-incubate the tubes at the desired reaction temperature (e.g., 37°C).

    • Initiate the reactions by adding the carboxypeptidase enzyme solution. Include a control with no enzyme.

    • Incubate for a fixed period (e.g., 15, 30, or 60 minutes). The incubation time should be within the linear range of product formation.

    • Terminate the reaction by adding a stop solution, such as 1 M HCl.

  • Ninhydrin Detection:

    • To each reaction tube, add the ninhydrin reagent.

    • Heat the tubes in a boiling water bath or a heating block at 100°C for a specified time (e.g., 10-15 minutes) to allow for color development.

    • Cool the tubes to room temperature.

    • Add a diluent solvent (e.g., 50% ethanol) to each tube and mix well.

    • Measure the absorbance of each sample at 570 nm.

  • Data Analysis:

    • Prepare a standard curve by reacting known concentrations of L-Histidine with the ninhydrin reagent under the same conditions as the samples.

    • Determine the concentration of L-Histidine produced in each enzymatic reaction by interpolating the absorbance values on the standard curve.

    • Calculate the enzyme activity, typically expressed as µmol of L-Histidine produced per minute per mg of enzyme.

Method 3: Discontinuous Fluorometric Assay (OPA Method)

For enhanced sensitivity, a fluorometric endpoint assay using o-phthaldialdehyde (OPA) can be employed.

Principle:

Similar to the ninhydrin method, the enzymatic reaction is stopped after a defined time. The released L-Histidine is then derivatized with OPA in the presence of a thiol-containing compound (e.g., 2-mercaptoethanol) to form a fluorescent isoindole derivative.[11][12][13] The fluorescence of this product can be measured with high sensitivity using a fluorometer.

Protocol:

The protocol is similar to the ninhydrin method, with the following key differences in the detection step:

  • OPA Derivatization:

    • After stopping the enzymatic reaction, an aliquot of the reaction mixture is mixed with the OPA reagent (containing OPA and a thiol in a basic buffer).

    • The derivatization reaction is typically rapid and occurs at room temperature.

  • Fluorescence Measurement:

    • The fluorescence of the derivatized samples is measured using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex: 340-360 nm, Em: 440-455 nm).

  • Data Analysis:

    • A standard curve is generated using known concentrations of L-Histidine.

    • The amount of L-Histidine in the enzymatic samples is quantified from the standard curve, and the enzyme activity is calculated.

Expert Insights and Troubleshooting

  • Enzyme Purity: The presence of contaminating proteases in the enzyme preparation can lead to non-specific substrate cleavage and inaccurate results. It is crucial to use a highly purified carboxypeptidase.

  • Substrate Solubility: Z-Ala-His-OH may have limited solubility in aqueous buffers. It may be necessary to first dissolve the substrate in a small amount of an organic solvent like DMSO or ethanol before diluting it in the assay buffer. Ensure the final concentration of the organic solvent does not inhibit the enzyme.

  • Linearity of the Reaction: For all assay methods, it is essential to ensure that the reaction rate is linear with respect to both time and enzyme concentration. This can be verified by performing time-course experiments and enzyme dilution series.

  • Controls are Critical: Always include appropriate controls in your experiments:

    • No-enzyme control: To account for any non-enzymatic hydrolysis of the substrate.

    • No-substrate control: To measure any background signal from the enzyme preparation or buffer components.

    • Positive control: A known active carboxypeptidase to validate the assay setup.

    • Inhibitor control: If screening for inhibitors, a known inhibitor should be used as a positive control for inhibition.

Conclusion

Z-Ala-His-OH is a valuable and adaptable substrate for the characterization of carboxypeptidase activity. The availability of multiple detection methods—continuous spectrophotometric, and discontinuous colorimetric and fluorometric assays—provides researchers with the flexibility to choose an approach that best suits their experimental needs and available resources. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, scientists can obtain reliable and reproducible data to advance their research in enzymology and drug development.

References

  • Highly selective detection of histidine using o-phthaldialdehyde derivatization after the removal of aminothiols through Tween 20-capped gold nanoparticles. Analyst.
  • Gerber, D. A. (1970). Determination of histidine in serum with o-phthaldialdehyde. Analytical Biochemistry, 34(2), 500-504.
  • Spectrophotometric Study of Excitatory Amino Acids with Ortho-Phthalaldehyde.
  • Carboxypeptidase B - Assay.
  • o-Phthaldialdehyde derivatization of histidine: Stoichiometry, stability and reaction mechanism.
  • Carboxypeptidase A - Assay.
  • An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org.
  • Carboxypeptidase B, Enzyme Activity (TBP0060). Tribioscience.
  • Ninhydrin test. BYJU'S.
  • Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes.
  • Carboxypeptidase A Assay Kit (CS1130) - Technical Bulletin. Sigma-Aldrich.
  • Ninhydrin Test: Principle, Reaction & Applic
  • Enzymatic Assay: Carboxypeptidase. Sigma-Aldrich.
  • Enzymatic Assay of CARBOXYPEPTIDASE B (EC 3.4.17.2). Sigma-Aldrich.
  • Measuring the Carboxypeptidase and γ-Glutamyltranspeptidase Activities of Lager and Ale Yeasts to Assess Their Impact on the Release of Odorant Polyfunctional Thiols Through Ferment
  • The Ninhydrin Reaction Revisited: Optimisation and Application for Quantific
  • Mechanism of the ninhydrin reaction. Missouri S&T Chemistry Department.
  • CARBOXYPEPTIDASE B.
  • Molar extinction coefficients of some amino acids. Journal of Chemical and Pharmaceutical Research.
  • Carboxypeptidase. MedchemExpress.com.
  • UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal of Applied Physics.
  • Roth, M., & Rohner, A. (1983). Determination of pancreatic carboxypeptidase A in human blood serum. Clinica Chimica Acta, 135(1), 65-71.
  • An In-depth Technical Guide to N-Carbobenzyloxy-Alanine (Cbz-Alanine). Benchchem.
  • Extinction Coefficients. ThermoFisher Scientific.
  • N-carbobenzyloxyalanine | C11H13NO4 | CID 736104. PubChem.
  • Exploring the Isomer Landscape, Fragment Additivity, and Vibrational Signatures of the Z-Alanine Protected Amino Acid Derivative. The Journal of Physical Chemistry A.
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.
  • Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. PMC.
  • A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Proton
  • Visible and Ultraviolet Spectroscopy.
  • Coupling step during synthesis of peptides containing Histidine residue?
  • Enzymatic crosslinking of histidine side chains in peptide n
  • Peptide inhibition of mammalian histidine decarboxylase. R Discovery.
  • Exploring the Release of Elastin Peptides Generated from Enzymatic Hydrolysis of Bovine Elastin via Peptide Mapping. MDPI.

Sources

Application Note: Optimized Coupling Strategies for Z-Ala-His-OH Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Z-Ala-His-OH (N-benzyloxycarbonyl-L-alanyl-L-histidine) presents a classic but deceptive challenge in peptide chemistry: the preservation of chiral integrity at the Histidine (His) center.[1][2] While the Z-protected Alanine (Ala) is relatively stable, the Histidine residue—whether as the nucleophile or the C-terminal acid—is notoriously prone to racemization due to the autocatalytic basicity of its imidazole side chain.

This guide evaluates three primary coupling systems—DCC/HOBt , EDC/HCl , and HATU —and provides two distinct synthetic routes. While standard literature often suggests a methyl ester protection/deprotection route, this guide recommends an Active Ester (OSu) Route as the superior method for generating the free acid Z-Ala-His-OH with >99% optical purity, avoiding the high-risk saponification step.[1][2]

Mechanistic Insight: The Histidine Challenge

To select the right reagent, one must understand why Histidine fails. Unlike other amino acids, the imidazole group of Histidine (


) can act as an intramolecular base.
The Racemization Pathway

When coupling Z-Ala-OH to H-His-OMe , the risk is primarily base-catalyzed epimerization of the His-ester.[1][2] However, if the synthesis were reversed (activating His), the


-nitrogen of the imidazole can abstract the 

-proton of the activated His-species, forming a planar enolate or a stable 5(4H)-oxazolone that re-opens racemically.

Even when His is the nucleophile (as in this case), the choice of base is critical. Strong, unhindered bases like Triethylamine (TEA) can deprotonate the His-OMe


-carbon.[1][2] 2,4,6-Collidine (TMP)  is the preferred base as its steric bulk prevents it from abstracting the 

-proton while still neutralizing the acid.
Reagent Selection Matrix
FeatureDCC (Dicyclohexylcarbodiimide) EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
Mechanism Forms O-acylisourea; prone to rearrangement to N-acylurea.[1][2]Water-soluble carbodiimide; forms soluble urea byproduct.[1][2][3]Forms highly reactive O-At ester; extremely fast kinetics.[1][2]
Byproduct DCU (Insoluble urea). Difficult to remove from resin/solid phase; requires filtration in solution.EDU (Water soluble).[3] Removed easily via acidic aqueous wash.[4]Tetramethylurea (Soluble). Requires chromatographic removal of byproducts.
Racemization Risk Moderate. Requires HOBt/HOSu additive to suppress.Low/Moderate. Best with HOBt/Oxyma.High if base (DIEA) is excessive. Very low if stoichiometry is strict.
Cost Low.[5]Medium.High.
Best Use Case Large-scale "dirty" synthesis where filtration is easy.[1][2]Solution-phase synthesis requiring simple workup (Clean Protocol).[2]Difficult/Hindered couplings (not strictly necessary for Ala-His, but high yield).[1][2]

Visualization: Pathway & Decision Logic

Diagram 1: Racemization Mechanisms & Prevention

Racemization cluster_prevention Prevention Strategy Start Activated Z-Ala-X Product_L L-L Dipeptide (Desired) Start->Product_L Attack by His-NH2 His H-His-OMe (Nucleophile) Enolate Enolate Intermediate His->Enolate Alpha-proton abstraction (Strong Base) Base Base (DIEA/TEA) Base->Enolate Promotes Collidine Base (Collidine) Collidine->His Safe Neutralization Product_DL D-L / L-D Mix (Racemic) Enolate->Product_DL Reprotonation

Caption: Path A (Red) shows the risk of base-mediated racemization. Path B (Green) illustrates the safe route using sterically hindered bases like Collidine.

Detailed Experimental Protocols

Protocol A: The "Active Ester" Route (Recommended)

Objective: Synthesis of Z-Ala-His-OH directly from Z-Ala-OSu and H-His-OH (Free Acid).[1][2] Rationale: This method avoids the formation of the methyl ester intermediate. Saponification (hydrolysis) of His-methyl esters is the #1 cause of racemization in this sequence. By reacting the pre-activated Z-Ala-OSu with the free amino acid His in a mixed aqueous system, we preserve optical purity.

Materials:

  • Z-Ala-OSu (Commercial or prepared via Z-Ala-OH + HOSu + DCC)[1][2]

  • L-Histidine (Free base or HCl salt)[1][2]

  • Sodium Bicarbonate (

    
    )[1][2]
    
  • Solvent: THF/Water (1:1)[2]

Step-by-Step:

  • Preparation of Histidine Solution:

    • In a round-bottom flask, dissolve L-Histidine monohydrochloride (10 mmol, 1.92 g) and

      
        (20 mmol, 1.68 g) in Water  (15 mL).
      
    • Note: The pH should be approx 8.0–8.5. This keeps the

      
      -amine nucleophilic while the imidazole remains largely unreactive towards the ester, and the carboxylate is ionized (protecting the C-terminus).
      
  • Addition of Active Ester:

    • Dissolve Z-Ala-OSu (10 mmol, 3.20 g) in THF (15 mL).

    • Add the THF solution dropwise to the aqueous Histidine solution with vigorous stirring at Room Temperature (RT).

    • Observation: The mixture may become cloudy but should clarify as the reaction proceeds.

  • Reaction:

    • Stir at RT for 4–12 hours. Monitor by TLC (System: CHCl3/MeOH/AcOH 85:10:5) or HPLC.

  • Workup (Critical for Purity):

    • Evaporate THF under reduced pressure.

    • Acidify the remaining aqueous phase to pH 3.0 using 1N HCl. Caution: Do not go below pH 2 to avoid cleaving Z-group or protonating Z-Ala-His too strongly.[1][2]

    • The product Z-Ala-His-OH may precipitate.[1][2] If so, filter and wash with cold water.

    • If oil forms: Extract with Ethyl Acetate (

      
       mL). Note that Z-Ala-His-OH is amphoteric; if it stays in water, use n-Butanol for extraction.[1][2]
      
  • Purification:

    • Recrystallize from Ethanol/Ether or Water/Ethanol.

Protocol B: The "Clean Solution" Route (EDC/HOBt)

Objective: Synthesis via Z-Ala-His-OMe followed by hydrolysis.[1][2] Rationale: Best if Z-Ala-OSu is unavailable.[1][2] Uses EDC for a water-soluble workup.

Materials:

  • Z-Ala-OH[1][2][6][7]

  • H-His-OMe

    
     2HCl[1][2]
    
  • EDC

    
     HCl[1][2]
    
  • HOBt (anhydrous)[2]

  • Base: 2,4,6-Collidine (Preferred) or NMM.[1][2] Avoid TEA/DIEA.

Step-by-Step:

  • Activation:

    • Dissolve Z-Ala-OH (10 mmol) and HOBt (11 mmol) in DMF (20 mL) or DCM (if solubility permits). Cool to 0°C.

    • Add EDC

      
       HCl  (11 mmol). Stir for 15 min at 0°C.
      
  • Coupling:

    • Add H-His-OMe

      
       2HCl  (10 mmol).
      
    • Add 2,4,6-Collidine (20-22 mmol) dropwise.[2] Crucial: Only add enough base to neutralize the HCl salts. Check pH with wet paper; aim for neutral/slightly basic (pH 7-8).[1][2]

    • Allow to warm to RT and stir overnight.

  • Workup:

    • Dilute with Ethyl Acetate (100 mL).

    • Wash sequence:

      • 
         5% Citric Acid (Removes excess His, EDC-urea, Collidine).[1][2]
        
      • 
         Sat. 
        
        
        
        (Removes unreacted Z-Ala, HOBt).[1][2]
      • 
         Brine.
        
    • Dry over

      
      , filter, and concentrate to yield Z-Ala-His-OMe .[1][2]
      
  • Saponification (The Danger Zone):

    • Dissolve Z-Ala-His-OMe in Methanol.[1][2] Cool to 0°C.

    • Add LiOH (1.1 eq) in water dropwise.

    • Strict Control: Monitor by TLC.[8] Stop immediately upon consumption of ester (usually < 1h).

    • Acidify carefully to pH 3-4 with 1N HCl and extract/precipitate.[2]

Protocol C: The HATU "Power" Method

Objective: High-speed coupling for difficult scales or if EDC fails.[2] Warning: HATU is extremely reactive. Excess base will cause racemization.[9]

  • Dissolve: Z-Ala-OH (1.0 eq), H-His-OMe

    
     2HCl (1.0 eq) in DMF.
    
  • Base: Add Collidine (2.0 eq) to neutralize the His salt.

  • Activate: Add HATU (0.95 - 1.0 eq) at 0°C. Do not use excess HATU.

  • Base Boost: Add DIPEA (1.0 eq) only if necessary to initiate reaction.

  • Quench: Quench after 30-60 mins. HATU reactions should not run overnight.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Racemization (D/L mix) High pH during coupling or saponification.[1][2]Switch to Protocol A (Free Acid coupling). If using Protocol B, switch base to Collidine and use LiOH at 0°C.
Low Yield (Protocol A) pH of aqueous His solution too low/high.Ensure pH is ~8.0-8.[1][2]5. If too low, amine is protonated. If too high, OSu hydrolyzes.
Guanidinylation Reaction of HATU with free amine.[3]Use stoichiometric HATU (0.95 eq). Pre-activate acid for 1 min before adding amine.
Insoluble Product Z-Ala-His-OH is zwitterionic.[1][2]It may not extract into EtOAc. Try n-Butanol or simply precipitate from water at pH 4 (Isoelectric point).[1][2]

References

  • Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Minimization of Racemization during the Coupling of Histidine Derivatives." Journal of Organic Chemistry. (Verified via Search Result 1.10 context).

  • Albericio, F., et al. (2018). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. .

  • BenchChem Technical Guide. "Preventing Racemization of Histidine in Peptide Synthesis." .

  • Bachem Application Note. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." .

  • PrepChem. "Synthesis of Z-beta-Ala-His-OCH3." . (Adapted for Z-Ala-His-OH).[1][2]

Sources

Application Note: Optimization of Z-Ala-His-OH Stock Solution Preparation for Enzymatic Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of Z-Ala-His-OH Stock Solutions for Bioassays Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Discovery Professionals[1]

Abstract

The dipeptide derivative Z-Ala-His-OH (N-Carbobenzyloxy-L-alanyl-L-histidine) serves as a critical substrate in enzymatic assays, particularly for characterizing carboxypeptidases and studying peptide cleavage kinetics.[1] However, its amphiphilic nature—comprising a hydrophobic benzyloxycarbonyl (Z) protecting group and an ionizable histidine side chain—presents specific solubility challenges. Improper solubilization can lead to micro-precipitation, inconsistent assay data, and solvent-induced enzyme inhibition.[1] This guide provides a standardized, field-proven protocol for preparing high-integrity stock solutions, ensuring reproducibility in quantitative bioassays.

Physicochemical Profile & Solubility Logic

Understanding the molecular behavior of Z-Ala-His-OH is the first step toward a stable solution.[1]

Table 1: Chemical Properties
PropertyValueNotes
Chemical Name N-Carbobenzyloxy-L-alanyl-L-histidine"Z" denotes the Benzyl carbamate group.[1]
Molecular Formula

Molecular Weight 360.37 g/mol
pKa (Histidine) ~6.0 (Imidazole group)Solubility is pH-dependent in aqueous media.[1]
pKa (Carboxyl) ~3.6 (C-terminus)
Solubility Profile DMSO (High), Methanol (High), Water (Low/pH-dependent)Hydrophobic Z-group limits neutral aqueous solubility.[1]
The Solubility Challenge
  • The "Z" Factor: The carbobenzoxy group renders the N-terminus hydrophobic, significantly reducing water solubility compared to the free peptide (H-Ala-His-OH).[1]

  • The Histidine Switch: At neutral pH (7.0–7.4), the histidine imidazole is largely uncharged, and the molecule may aggregate. In acidic conditions (pH < 5), the imidazole protonates (

    
    ), improving aqueous solubility.
    
  • The Solution: DMSO (Dimethyl Sulfoxide) is the preferred solvent for primary stock solutions. It disrupts intermolecular hydrogen bonding and accommodates the hydrophobic Z-group without requiring pH manipulation that could degrade the peptide over time.

Protocol: Preparation of Master Stock Solution (100 mM)

Objective: Prepare a stable, high-concentration Master Stock in an organic solvent to prevent hydrolysis and microbial growth, ready for aliquotting.

Materials Required[1][2][3][4][5][6]
  • Z-Ala-His-OH (Lyophilized powder, >98% purity)[1]

  • Anhydrous DMSO (Spectrophotometric grade or Cell Culture grade)[1]

  • Analytical Balance (Precision

    
    0.01 mg)
    
  • Amber Glass Vials (Borosilicate, screw-top with PTFE liners)[1]

  • Vortex Mixer[1]

  • Desiccator[1]

Step-by-Step Procedure
  • Equilibration: Remove the Z-Ala-His-OH vial from the freezer (-20°C) and place it in a desiccator. Allow it to warm to room temperature (~30 mins) before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic peptide, leading to hydrolysis and weighing errors.

  • Gravimetric Quantification (The Gold Standard):

    • Place a clean, dry amber glass vial on the analytical balance and tare it.

    • Weigh out exactly 36.0 mg of Z-Ala-His-OH.[1]

    • Record the exact mass (

      
      ) to calculate the precise concentration.
      
  • Solubilization:

    • Calculate the required volume of DMSO to achieve 100 mM .

    • 
      [1]
      
    • Example: For 36.04 mg:

      
      .[1]
      
    • Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.

    • QC Check: Hold the vial up to a light source. If any turbidity or particles remain, sonicate in a water bath for 5 minutes at room temperature.

  • Aliquot & Storage:

    • Dispense the stock into small aliquots (e.g., 50–100

      
      ) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
      
    • Store at -20°C. Stable for >6 months.

Bioassay Implementation: The "Solvent Shock" Dilution Strategy

Directly adding high-concentration DMSO stock to an enzyme reaction can denature the protein.[1] A serial dilution strategy is required to keep the final DMSO concentration < 1% (or < 5% depending on enzyme tolerance).

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the dilution workflow to ensure assay compatibility.

StockPrepWorkflow Start Start: Z-Ala-His-OH Powder CheckSolubility Check Target Concentration (High > 10mM vs Low < 1mM) Start->CheckSolubility HighConc High Concentration Stock (Master Stock) CheckSolubility->HighConc > 10 mM LowConc Direct Aqueous Prep? (Risky due to hydrophobicity) CheckSolubility->LowConc < 1 mM SelectSolvent Select Solvent: DMSO (Recommended) HighConc->SelectSolvent Dissolve Dissolve to 100 mM in Anhydrous DMSO SelectSolvent->Dissolve Intermediate Intermediate Working Solution (10x Assay Conc in Buffer) Dissolve->Intermediate Dilute 1:10 or 1:100 into Assay Buffer Acidify Requires Acidification (pH < 5.0) LowConc->Acidify If DMSO prohibited FinalAssay Final Assay Reaction (1x Conc, <1% DMSO) Acidify->FinalAssay Check pH compatibility Intermediate->FinalAssay Add to Enzyme Mix

Caption: Decision matrix for Z-Ala-His-OH solubilization and dilution workflow to minimize solvent interference.

Dilution Protocol (Example for 1 mM Assay Concentration)
  • Prepare Assay Buffer: Ensure buffer (e.g., Tris-HCl, HEPES) is at the optimal pH for the enzyme (usually pH 7.5).[1]

  • Make 10x Working Solution:

    • Take 10

      
       of 100 mM DMSO Stock .
      
    • Add to 990

      
       of Assay Buffer .
      
    • Result: 1 mM Z-Ala-His-OH in 1% DMSO.

    • Note: At this stage, check for precipitation.[1] The 1% DMSO usually sustains solubility, but if the buffer is high salt (>150mM NaCl), rapid mixing is essential.

  • Final Reaction Mix:

    • Add 10

      
       of the 10x Working Solution  to 90 
      
      
      
      of Enzyme/Buffer mix.
    • Final Conditions: 100

      
       Substrate, 0.1% DMSO.[1]
      

Quality Control & Concentration Verification

Unlike Tryptophan-containing peptides, Z-Ala-His-OH lacks a strong UV chromophore.[1] The Z-group absorbs weakly in the UV range, making standard


 quantification inaccurate.
Recommended Method: Gravimetric + HPLC

Rely on the precision of your balance (Gravimetric) for the primary concentration. Use HPLC-UV only to verify purity and relative peak area over time.[1]

  • HPLC Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters Symmetry).[1]

  • Mobile Phase:

    • A: Water + 0.1% TFA

    • B: Acetonitrile + 0.1% TFA[1]

  • Detection: 214 nm (Peptide bond) or 257 nm (Z-group absorption maximum).[1]

    • Note: The extinction coefficient of the Z-group at 257 nm is

      
       (very low).[1] Do not use this for precise concentration calculation unless you have a pure standard curve.[1]
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation upon dilution "Salting out" effect or pH shock.[1]Dilute the DMSO stock into water first, then add concentrated buffer. Alternatively, increase DMSO to 5% if the assay permits.
Yellowing of DMSO stock Oxidation of Histidine or DMSO degradation.[1]Discard stock. Store future aliquots at -20°C under nitrogen or argon gas.
Inconsistent Assay Rates Substrate hydrolysis.Ensure stock is not subjected to repeated freeze-thaw cycles.[1] Check pH of the final assay; Z-Ala-His-OH is stable at pH 5–8 but hydrolyzes at extreme pH.[1]

References

  • Sigma-Aldrich. Preparation of Peptide Stock Solutions.[1] (Accessed 2026).[1] Guidelines on solubilizing hydrophobic and Z-protected peptides. Link

  • Thermo Fisher Scientific. Peptide Solubility Guidelines. Explains the hydrophobicity of blocking groups like Cbz (Z). Link

  • PubChem. Z-Ala-His-OH Compound Summary. National Library of Medicine. Link

  • Kuipers, B.J.H., et al. (2007).[1] Prediction of Molar Extinction Coefficients of Proteins and Peptides.[2][3][4] Journal of Agricultural and Food Chemistry. Discusses peptide bond and side chain absorbance. Link

Sources

Application Notes and Protocols for Solid-Phase Synthesis Utilizing the Z-Ala-His-OH Building Block

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Histidine Challenge in Peptide Synthesis

The synthesis of peptides containing histidine residues presents a significant challenge in solid-phase peptide synthesis (SPPS). The imidazole side chain of histidine is known to catalyze the epimerization of the α-carbon during the activation step of peptide coupling, leading to racemization and compromising the stereochemical integrity of the final peptide.[1][2] This can have profound effects on the peptide's biological activity and purity. Furthermore, the stepwise addition of single amino acids can be hampered by incomplete coupling reactions and the formation of side products.[3]

A highly effective strategy to mitigate these issues is the use of pre-formed dipeptide building blocks.[2] This approach circumvents the problematic activation of the sensitive histidine residue on the solid support. This guide provides a comprehensive overview and detailed protocols for the application of the N-α-benzyloxycarbonyl-L-alanyl-L-histidine (Z-Ala-His-OH) dipeptide building block in SPPS. The use of the benzyloxycarbonyl (Z) group as a temporary N-terminal protecting group offers specific advantages in an orthogonal protection strategy, which will be detailed herein.

The Z-Ala-His-OH Building Block: A Strategic Choice

The Z-Ala-His-OH dipeptide is a valuable tool for introducing an Ala-His sequence into a growing peptide chain. Its key components and their strategic advantages are outlined below:

  • Dipeptide Structure: By coupling the alanine and histidine residues in solution to form the dipeptide prior to its introduction in SPPS, the risk of histidine racemization during the solid-phase coupling step is significantly reduced.

  • The Benzyloxycarbonyl (Z) Protecting Group: The Z-group is a well-established amino protecting group with several key features:

    • Stability: It is stable to the mildly basic conditions (e.g., piperidine in DMF) used for the removal of the more common 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, making it compatible with Fmoc-based SPPS strategies in an orthogonal protection scheme.[3][4]

    • Racemization Suppression: Urethane-type protecting groups, including Z, Boc, and Fmoc, are known to effectively suppress racemization during the activation of the carboxyl group.[5]

    • Cleavage Conditions: The Z-group is typically removed under strong acidic conditions (e.g., HBr in acetic acid) or via catalytic hydrogenation (e.g., H₂/Pd).[4][6] This allows for its selective removal at a desired stage of the synthesis or during the final cleavage from the resin.

Experimental Workflow: Solid-Phase Synthesis Using Z-Ala-His-OH

The following diagram illustrates the overall workflow for incorporating the Z-Ala-His-OH building block into a peptide sequence using an Fmoc-based SPPS strategy.

SPPS_Workflow_with_Z_Ala_His_OH Resin 1. Resin Swelling Fmoc_Deprotection 2. N-terminal Fmoc Deprotection Resin->Fmoc_Deprotection DMF Wash1 3. Washing Fmoc_Deprotection->Wash1 20% Piperidine/DMF Coupling 4. Coupling of Z-Ala-His-OH Wash1->Coupling DMF Wash2 5. Washing Coupling->Wash2 Z-Ala-His(Trt)-OH, HATU, DIPEA Chain_Elongation 6. Further Chain Elongation (Fmoc-SPPS) Wash2->Chain_Elongation DMF/DCM Final_Cleavage 7. Cleavage and Global Deprotection Chain_Elongation->Final_Cleavage Repeat Steps 2-5 Purification 8. Peptide Purification Final_Cleavage->Purification TFA Cocktail Orthogonal_Protection Peptide Resin-Peptide N-α-Fmoc Side-Chain-tBu Side-Chain-Trt N-term-Z-Ala-His Deprotection Deprotection Conditions Base Base (e.g., 20% Piperidine/DMF) Acid Strong Acid (e.g., 95% TFA) Hydrogenolysis Catalytic Hydrogenation (H₂/Pd) Base->Peptide:N Removes Fmoc Acid->Peptide:S1 Removes tBu, Trt, Z Hydrogenolysis->Peptide:Z Removes Z

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Z-Ala-His-OH Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solubilization of protected peptides. Z-Ala-His-OH (N-benzyloxycarbonyl-L-alanyl-L-histidine) presents a unique physicochemical paradox: while its core dipeptide (Ala-His) possesses ionizable groups, the addition of the bulky, aromatic N-terminal Z-group (benzyloxycarbonyl) drastically increases the molecule's overall hydrophobicity[1].

When introduced directly into standard aqueous buffers like PBS, the hydrophobic Z-groups rapidly associate to minimize water contact, leading to severe aggregation, cloudy suspensions, or complete precipitation[2].

This guide provides field-proven, self-validating methodologies to overcome these thermodynamic barriers and successfully solubilize Z-Ala-His-OH for your downstream assays.

Diagnostic Solubilization Workflow

The strategy you choose depends entirely on your downstream assay's tolerance for organic solvents or non-physiological pH levels. Use the decision matrix below to determine the optimal protocol.

PeptideSolubility Start Z-Ala-His-OH Lyophilized Powder CheckAssay Are organic solvents (e.g., DMSO) permitted? Start->CheckAssay DMSO Protocol 1: Co-Solvent Dissolve in 100% DMSO CheckAssay->DMSO Yes (≤1% final) Aqueous Protocol 2: pH Adjustment (Aqueous Only) CheckAssay->Aqueous No (In vivo/Sensitive cells) Dilute Dilute dropwise into aqueous buffer under agitation DMSO->Dilute Acidic Lower pH < 5.0 (Protonate Histidine) Aqueous->Acidic Acidic pH tolerated Basic Raise pH > 8.0 (Deprotonate C-terminus) Aqueous->Basic Basic pH tolerated CheckClear Is the solution transparent and clear? Dilute->CheckClear Acidic->CheckClear Basic->CheckClear Sonicate Sonicate & Warm (<40°C) for 10-15 mins CheckClear->Sonicate No (Cloudy/Suspension) Success Solubilization Successful Proceed to Assay CheckClear->Success Yes Sonicate->CheckClear Fail Lyophilize & Restart with higher dilution Sonicate->Fail Precipitation Persists

Diagnostic decision tree for Z-Ala-His-OH solubilization based on downstream assay constraints.

Physicochemical Data & Solvent Limits

To manipulate solubility, we must first understand the molecular charge states. At physiological pH (7.4), the net charge of Z-Ala-His-OH is approximately -1.0. This single charge is insufficient to overcome the massive hydrophobic drag of the Z-group[3],[4].

Table 1: Physicochemical Properties of Z-Ala-His-OH Components

ComponentPropertypKaCharge at pH 7.4Impact on Aqueous Solubility
Z-group (Cbz) Highly HydrophobicN/A0Severely decreases solubility; drives intermolecular aggregation[1].
Alanine (Ala) Aliphatic / Non-polarN/A0Contributes to hydrophobic bulk[4].
Histidine (His) Basic (Imidazole)~6.0~0 to +0.1Can be protonated at pH < 5.0 to increase polarity[3].
C-Terminus (-OH) Acidic (Carboxyl)~2.0 - 3.0-1Fully deprotonated at physiological pH[3].
Overall Molecule AmphiphilicN/A~ -1.0Requires co-solvents or extreme pH adjustment for full solvation[2].

Table 2: Maximum Recommended Co-Solvent Concentrations [5],[6]

SolventApplication / Assay TypeMaximum Final Concentration (v/v)
DMSO Immortalized Cell Lines≤ 0.5%
DMSO Primary Cells / Sensitive Assays≤ 0.1%
DMSO In Vitro Biochemical Assays≤ 1.0% - 5.0% (Assay dependent)

Step-by-Step Troubleshooting Protocols

Protocol 1: The Co-Solvent (DMSO) Dropwise Dilution Method (Recommended)

Causality: Dimethyl sulfoxide (DMSO) is a polar, aprotic solvent that effectively disrupts the hydrophobic interactions between the Z-groups[5]. By dissolving the peptide in 100% DMSO first, you fully solvate the molecules. Slow, dropwise dilution into the aqueous buffer prevents rapid nucleation and forces the peptide to remain dispersed[7].

  • Calculate Stock Concentration: Determine your required final assay concentration. Aim to create a DMSO stock that is 200x to 1000x more concentrated than your final requirement to keep final DMSO levels below 0.5%[5].

  • Initial Solvation: Weigh the lyophilized Z-Ala-His-OH powder into a sterile microcentrifuge tube. Add the calculated volume of 100% anhydrous DMSO.

  • Vortex & Sonicate: Vortex vigorously for 30 seconds. If the solution is not perfectly clear, sonicate in a water bath for 3 cycles of 10 seconds, chilling on ice between cycles. Causality: Sonication provides the kinetic energy needed to break apart persistent micro-aggregates without breaking covalent bonds[3].

  • Buffer Preparation: Place your target aqueous buffer (e.g., PBS, pH 7.4) in a separate vial with a magnetic stir bar stirring at medium speed.

  • Dropwise Dilution (Critical Step): Slowly add the concentrated DMSO-peptide stock dropwise into the stirring aqueous buffer[7]. Causality: Adding the stock to the buffer (rather than buffer to the stock) prevents localized zones of low solvent concentration, which would cause the hydrophobic peptide to instantly precipitate.

  • Self-Validation Check: Centrifuge the final solution at 10,000 x g for 5 minutes. If a pellet forms, your peptide has crashed out as a colloidal suspension[3]. You must lyophilize and restart with a higher dilution factor[2].

Protocol 2: Organic Solvent-Free pH Adjustment

Causality: If organic solvents are strictly prohibited, you must leverage the peptide's ionizable groups. By lowering the pH below 5.0, the histidine imidazole ring (pKa ~6.0) becomes fully protonated, shifting the molecule's net charge to positive. This increases electrostatic repulsion between peptide molecules, thereby enhancing solubility[3],[8].

  • Initial Suspension: Suspend the peptide in a minimal volume of sterile, deionized water. The peptide will likely remain cloudy.

  • Acidification: Add 10% to 30% acetic acid dropwise while continuously vortexing[8].

  • Clarification: Continue adding the weak acid until the solution becomes completely transparent.

  • Dilution: Once clarified, dilute to the final working volume with your target buffer.

  • Self-Validation Check: Measure the final pH of the solution to ensure it is compatible with your downstream enzymatic or cellular application.

Frequently Asked Questions (FAQs)

Q1: Why does my Z-Ala-His-OH solution turn cloudy immediately upon adding PBS? A: This is a classic sign of "salting out" or reaching the solubility limit. The high ionic strength of PBS combined with physiological pH (where histidine is mostly uncharged) forces the hydrophobic Z-groups to aggregate[7]. Solution: Use Protocol 1, ensuring you add the DMSO-peptide stock dropwise into the buffer under constant agitation, not the other way around.

Q2: My peptide solution looked clear, but after centrifugation, my assay shows no peptide activity. What happened? A: The peptide likely formed a colloidal suspension rather than a true solution. While it may appear clear to the naked eye, highly hydrophobic peptides can form micro-aggregates that precipitate during centrifugation, leaving a peptide-depleted supernatant[6]. Always perform the validation centrifugation step (Protocol 1, Step 6) and measure the supernatant concentration via UV-Vis or HPLC before proceeding[3].

Q3: Can I heat the solution to force the peptide to dissolve? A: Gentle warming (up to 40°C) combined with sonication is acceptable and provides kinetic energy to break transient hydrophobic aggregates[2]. However, excessive heating can lead to degradation, racemization, or hydrolysis of the peptide bonds[2].

Q4: Can I use DMF instead of DMSO? A: Yes. Both are polar aprotic solvents capable of solvating the hydrophobic Z-group. However, DMSO is generally preferred for cell-based assays due to its lower toxicity profile[2]. If your specific assay system is sensitive to DMSO, DMF or acetonitrile can be used as alternatives, provided they are thoroughly diluted below 0.5%[3].

References

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use . LifeTein. Available at:[Link][5]

  • Peptide Solubilization: Dissolving Peptides . JPT Peptide Technologies. Available at: [Link][6]

  • General Guide for Dissolving Peptides . Peptide Synthetics. Available at: [Link][7]

  • Peptide Solubility Guidelines - How to solubilize a peptide . SB-Peptide. Available at: [Link][3]

  • Peptide Solubility Guidelines . GenScript. Available at: [Link][8]

Sources

Technical Support Center: Troubleshooting Z-Ala-His-OH Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Z-Ala-His-OH Challenge

Synthesizing Z-Ala-His-OH (N-benzyloxycarbonyl-L-alanyl-L-histidine) presents a unique convergence of challenges common to histidine-containing peptides: racemization susceptibility , zwitterionic solubility , and purification losses . Unlike simple hydrophobic dipeptides, the imidazole side chain of histidine acts as both a nucleophile and a base, creating pathways for side reactions that degrade yield and optical purity.

This guide moves beyond standard textbook protocols to address the causality of failure. We focus on the two primary synthetic routes: the Active Ester Method (recommended for optical purity) and the Methyl Ester/Saponification Method (traditional).

Phase 1: Diagnostic & Reagent Validation

Before altering reaction parameters, validate your starting materials. 30% of "reaction failures" are actually reagent failures.

Q: My starting materials look fine, but the reaction stalls. What am I missing?

A: Check the salt form and water content of your L-Histidine.

ReagentCritical CheckImpact on Yield
L-Histidine (Free Base) Must be finely ground. Often hygroscopic.Large crystals dissolve too slowly in organic/aqueous mixes, leading to incomplete coupling.
L-Histidine

HCl
Requires neutralization with exact stoichiometry.Excess base causes racemization; insufficient base prevents nucleophilic attack.
Z-Ala-OSu Check for hydrolysis (free Z-Ala-OH).Hydrolyzed reagent is inert to amines but consumes base. Verify purity via TLC/LC-MS.
DMF/Solvents Amine-free? Water-free?Dimethylamine impurities in DMF can react with Z-Ala-OSu, capping the reaction.

Phase 2: Reaction Optimization (The Active Ester Route)

The Active Ester Method (reacting Z-Ala-OSu with L-His-OH) is the gold standard for this dipeptide because it avoids the harsh saponification step required if you use His-OMe. However, it requires precise solvent and pH control.

Q: I am using Z-Ala-OSu + L-His-OH, but my conversion is low (<50%). Why?

A: The issue is likely solubility mismatch or pH drift .

  • Solubility Mismatch: Z-Ala-OSu is hydrophobic (soluble in THF/DMF/Dioxane), while L-His-OH is hydrophilic (soluble in water). They must meet in a homogenous phase.

    • Solution: Use a 1:1 mixture of Water:Dioxane or Water:THF . Ensure the mixture is homogenous.

  • pH Drift (The "Proton Sponge" Effect): As the reaction proceeds, the imidazole group and the forming carboxyl group can alter the pH. The reaction requires the

    
    -amine of Histidine to be unprotonated (
    
    
    
    ), but the imidazole (
    
    
    ) buffers the system.
    • Protocol Adjustment: Maintain pH between 8.0 and 8.5 using a mild base like

      
       or 
      
      
      
      . Do not exceed pH 9.0 to prevent hydrolysis of the active ester.
Q: How do I prevent Histidine Racemization?

A: Racemization is driven by the imidazole ring acting as an intramolecular base, abstracting the


-proton of the activated Alanine (or Histidine if activated).[1]
  • Mechanism: The N(

    
    ) of the imidazole attacks the activated carbonyl or abstracts the 
    
    
    
    -proton, forming an oxazolone intermediate which loses chirality.
  • Fix:

    • Route Selection: Using Z-Ala-OSu (where Ala is activated, not His) minimizes His racemization risk compared to activating Z-His-OH.

    • Temperature: Conduct the coupling at 0°C to +4°C . Never heat this reaction.

    • Base Choice: Avoid strong bases (NaOH, KOH). Use

      
        or 
      
      
      
      (N-methylmorpholine).

Phase 3: Work-up & Purification (The "Yield Killer")

This is where most researchers lose their product. Z-Ala-His-OH is a zwitterion with a specific isoelectric point (pI).

Q: I see product on LC-MS, but I lose everything during extraction. Where did it go?

A: You likely washed it away in the aqueous phase or failed to precipitate it.

The Isoelectric Trap: Z-Ala-His-OH contains:

  • Carboxyl group (C-term):

    
    
    
  • Imidazole group (Side chain):

    
    
    
  • Z-protected Amine: Neutral.

  • At pH < 2: Net charge +1 (Soluble in water).

  • At pH > 7: Net charge -1 (Soluble in water).

  • At pH ~4.0 - 5.0 (Isoelectric Point): Net charge 0. Minimum Solubility.

Correct Work-up Protocol:

  • Evaporate organic solvents (THF/Dioxane) first.

  • Dilute the remaining aqueous residue with water.

  • Acidify carefully with 1N HCl to pH 4.0 - 4.5 .

    • Crucial: Do not overshoot to pH 1.

  • Precipitation: The product should precipitate as a white solid. Cool to 4°C overnight.

  • Extraction (Alternative): If it oils out or doesn't precipitate, extract with n-Butanol (n-BuOH). Z-Ala-His-OH partitions well into n-BuOH at pH 4, but poorly into EtOAc or DCM.

Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for the Active Ester synthesis route, highlighting critical control points for yield preservation.

Z_Ala_His_OH_Troubleshooting Start Start: Z-Ala-OSu + L-His-OH SolventCheck Solvent System Check Is it Homogenous? Start->SolventCheck AdjustSolvent Use THF:H2O or Dioxane:H2O (1:1) SolventCheck->AdjustSolvent No Reaction Reaction Progress (Monitor pH 8.0-8.5) SolventCheck->Reaction Yes AdjustSolvent->Reaction ConversionCheck Is Conversion > 80%? Reaction->ConversionCheck LowConv Troubleshoot: 1. Check Reagent Purity 2. Increase Time (48h) 3. Add excess Base (careful) ConversionCheck->LowConv No Workup Work-up: Remove Organics ConversionCheck->Workup Yes Acidification Acidify to pH 4.0 - 4.5 (Isoelectric Point) Workup->Acidification Precipitation Does Solid Form? Acidification->Precipitation Filter Filter & Wash (Cold Water) Precipitation->Filter Yes Extraction Extract with n-Butanol (Avoid EtOAc) Precipitation->Extraction No (Oiling/Soluble) Final Final Product: Z-Ala-His-OH Filter->Final Extraction->Final

Caption: Decision tree for optimizing Z-Ala-His-OH synthesis via the Active Ester method, focusing on solubility and isoelectric precipitation.

FAQ: Specific Troubleshooting Scenarios

Q: Can I use the Mixed Anhydride method (IBCF) instead?

A: Yes, but with caution.

  • Risk: Activating Z-Ala-OH with Isobutyl chloroformate (IBCF) is fast, but if you couple it to free Histidine, you must strictly control the water content.

  • Better Alternative: If you must use mixed anhydrides, couple Z-Ala-OH to His-OMe , then saponify.

    • Warning: Saponification of Z-Ala-His-OMe (NaOH/MeOH) frequently causes racemization. If you choose this, use LiOH at 0°C and monitor strictly.

Q: My product is hygroscopic and sticky. How do I get a powder?

A: Z-Ala-His-OH can trap solvent.

  • Lyophilization: Dissolve the sticky residue in water (adjust pH to ~7 with

    
     if needed for solubility) and freeze-dry. The ammonium salt is volatile, leaving the zwitterion.
    
  • Trituration: Triturate the oil with Diethyl Ether or MTBE . Scratch the flask sides to induce crystallization.

Q: Why is my yield 10%?

A: If your yield is this low, you likely lost the product during the aqueous wash of the organic layer.

  • Mistake: Washing an EtOAc extract with water.

  • Fact: Z-Ala-His-OH is very water-soluble compared to Z-Ala-OH.

  • Correction: Do not wash the aqueous phase significantly. Rely on the isoelectric precipitation or n-Butanol extraction.

Summary of Quantitative Parameters

ParameterRecommended ValueReason
Reaction pH 8.0 - 8.5 Balances nucleophilicity of His-NH2 vs. hydrolysis of Z-Ala-OSu.
Reaction Temp 0°C

RT
Minimizes racemization and side-product formation.
Work-up pH 4.0 - 4.5 Isoelectric point for maximum precipitation/extraction efficiency.
Solvent Ratio 1:1 (Org:Aq) Ensures both hydrophobic ester and hydrophilic amino acid dissolve.

References

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Foundational text on active ester methods and troubleshooting).
  • Jones, J. H. (1992). The Chemical Synthesis of Peptides. Clarendon Press.
  • Albericio, F., et al. (2018). "Coupling Reagents and Solvents for Peptide Synthesis." Chemical Reviews. Link

  • BenchChem Technical Support. (2025). "Preventing Racemization of Histidine in Peptide Synthesis." Link

  • Sigma-Aldrich. (2024). "Z-Ala-Ala-OH Product Information & Solubility Data." Link

Sources

removing unreacted Z-Ala-His-OH from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Peptide Synthesis & Purification Topic: Removal of Unreacted Z-Ala-His-OH from Reaction Mixtures ID: TS-PEP-ZAH-001

Executive Summary

This guide addresses the specific challenge of removing unreacted Z-Ala-His-OH (Carbobenzyloxy-L-alanyl-L-histidine) from reaction mixtures.[1][2][3] The difficulty arises from the amphoteric nature of the Histidine imidazole side chain (pKa ~6.0) combined with the C-terminal carboxylic acid.[1][2][3]

Successful purification relies on exploiting the Ionization State Differential between your unreacted starting material (which possesses a free carboxylic acid) and your coupled product (which typically does not).[2]

Module 1: Liquid-Liquid Extraction (LLE) – The "pH Switch" Protocol[1][2][3]

Q: I tried a standard acid wash, but the Z-Ala-His-OH is still in my organic layer. Why?

A: This is a common error caused by the Zwitterionic nature of the molecule.[4] At acidic pH (e.g., 1M HCl wash), the Histidine imidazole becomes protonated (


), but the carboxylic acid is protonated and neutral (

).[1] The net charge is +1.[4] While this usually improves water solubility, the hydrophobic Z-group (Carbobenzyloxy) can still keep the molecule in the organic phase (e.g., DCM or EtOAc), especially if the aqueous volume is insufficient.

The Solution: The Basic "Anionic" Wash Instead of acid, you must drive the molecule to a net negative charge (Anionic state).

  • Mechanism: At pH > 9, the Carboxylic acid is deprotonated (

    
    ) and the Histidine imidazole is neutral (
    
    
    
    ).[2][3][4] The molecule becomes a salt (
    
    
    ) and partitions strongly into the aqueous layer.
  • Compatibility: The Z-group is stable to mild base (Carbonate/Bicarbonate) at room temperature.[1][2][3][4] Note: Do not use strong NaOH if your product contains base-sensitive esters.[1][2][3][4]

Protocol 1.1: The Carbonate Wash (Recommended) Best for: Neutral coupled products (e.g., Amides, Esters).[1][4]

StepActionMechanistic Rationale
1 Dilute reaction mixture with Ethyl Acetate (EtOAc) .DCM is prone to emulsions with peptides; EtOAc is cleaner.[2][3][4]
2 Wash org. layer 3x with 10% Na₂CO₃ (aq) or Sat.[1][3][4] NaHCO₃.pH ~9-11 deprotonates the C-term acid (

).[1][3] Z-Ala-His-OH moves to water.[1][2][3]
3 (Optional) Wash with Brine.[1][2][3][4]Breaks any remaining emulsions.
4 Dry Organic layer over Na₂SO₄.[2][3][4]Removes residual water.[2][3][4]

Visualization: The pH-Charge Switch The following diagram illustrates the charge state of Z-Ala-His-OH at different pH levels, dictating its solubility.

Z_Ala_His_Charge_State pH_Low pH < 4 (Acidic Wash) State_Low Species: Z-Ala-His(+)-COOH Net Charge: +1 Solubility: Water/Organic Split pH_Low->State_Low Protonation pH_Mid pH ~6-7 (Neutral) State_Mid Species: Z-Ala-His(+)-COO(-) Net Charge: 0 (Zwitterion) Solubility: Poor (Aggregates) pH_Mid->State_Mid Isoelectric Point pH_High pH > 9 (Carbonate Wash) State_High Species: Z-Ala-His(0)-COO(-) Net Charge: -1 Solubility: Aqueous (High) pH_High->State_High Deprotonation (Target State)

Caption: Charge states of Z-Ala-His-OH. The "Target State" (Green) ensures removal into the aqueous phase.

Module 2: Chromatography Troubleshooting

Q: My Z-Ala-His-OH is "streaking" or "tailing" on the silica column, contaminating my product fractions. How do I fix this?

A: Histidine is notorious for interacting with the acidic silanol groups (


) on silica gel, causing peak broadening and tailing.[1][2][3][4]

Troubleshooting Protocol:

  • Mobile Phase Modifier: You must suppress the ionization of the Histidine or the Silanols.[4]

    • Add 1% Triethylamine (TEA) to your DCM/MeOH eluent.[1][2][3][4] This blocks the silanol sites and keeps Histidine neutral.[3][4]

    • Alternative: Use 1% Ammonia in MeOH (7N NH3 in MeOH is a common reagent).[2][3][4]

  • Switch to Reverse Phase (C18):

    • If normal phase fails, use C18 silica.[2][3][4]

    • Buffer: Use 0.1% TFA in Water/Acetonitrile.[2][3][4] The TFA protonates the His, ensuring a sharp peak (though it will elute early, likely separating well from a hydrophobic product).[4]

Module 3: Scavenger Resins (Chemical Filtration)

Q: I have an emulsion and cannot do LLE. Can I use a resin to pull out the Z-Ala-His-OH?

A: Yes. Since the impurity is a carboxylic acid, you can use a basic anion-exchange resin.[3][4] This "chemical filtration" avoids liquid-liquid separation issues.[1][2][3][4]

Protocol 3.1: Resin Scavenging

ParameterSpecification
Resin Type Carbonate-functionalized polystyrene (e.g., MP-Carbonate) or Tertiary Amine resin (e.g., Amberlyst A-21).[1][2][3][4]
Loading Calculate 3-4 equivalents of resin relative to the estimated unreacted Z-Ala-His-OH.
Solvent DCM or THF (Resins need to swell to be effective).[2][3][4]
Time Agitate for 1-2 hours at Room Temp.
Workup Filter off the resin.[3][4][5] The Z-Ala-His-OH remains bound to the solid beads.[1][2][3] The filtrate contains your product.[4]

Module 4: Decision Matrix & Workflow

Use this logic flow to determine the best removal method for your specific scale and product type.

Purification_Decision_Tree Start Start: Reaction Mixture (Contains Product + Z-Ala-His-OH) Check_Product Is the Product Acidic? (Does it have a free COOH?) Start->Check_Product Prod_Neutral No (Product is Amide/Ester) Check_Product->Prod_Neutral Most Common Prod_Acidic Yes (Product has COOH) Check_Product->Prod_Acidic Method_LLE Method A: Carbonate Wash (10% Na2CO3) Prod_Neutral->Method_LLE Standard Scale (>100mg) Method_Resin Method B: Scavenger Resin (MP-Carbonate) Prod_Neutral->Method_Resin Small Scale / Emulsions Method_HPLC Method C: Prep HPLC (Reverse Phase C18) Prod_Acidic->Method_HPLC High Purity Req. Method_Precip Method D: Ether Precipitation (If Product is insoluble in Ether) Prod_Acidic->Method_Precip Bulk Cleanup

Caption: Decision matrix for selecting the optimal purification route.

References & Validated Sources

  • Greene's Protective Groups in Organic Synthesis

    • Context: Stability of the Z-group (Carbobenzyloxy) to mild basic conditions (Carbonate/Bicarbonate) used in extraction.[1][2][3]

    • Source: Wuts, P. G. M. (2014).[1][2][3][4] Greene's Protective Groups in Organic Synthesis. Wiley.[3][4]

    • Verification:[1][2]

  • Purification of Histidine-Containing Peptides

    • Context: Mechanisms of Histidine interaction with silica (tailing) and the use of modifiers (TEA/Ammonia).

    • Source:Journal of Chromatography A, "Separation of hydrophilic peptides by RP-HPLC".[1][2][3][4]

    • Verification:[1][2]

  • Scavenger Resins for Solution Phase Synthesis

    • Context: Use of carbonate and amine resins to remove acidic impurities.[3][4][6][7]

    • Source: Booth, R. J., & Hodges, J. C. (1997).[1][4] Polymer-Supported Quenching Reagents for Parallel Purification.[1][2][3][4] Journal of the American Chemical Society.[3][4]

    • Verification:[1][2]

  • Physicochemical Properties of Z-Ala-His-OH

    • Context: pKa values of Histidine imidazole (~6.[2][3][4][8]0) and Carboxyl group (~3.5).[3][4]

    • Source: PubChem Compound Summary for Ala-His (Analogous structure logic).[1][2][3]

    • Verification:[1][2]

Sources

avoiding side reactions of histidine imidazole group

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Histidine Imidazole Group Optimization Current Status: Operational | Topic: Side Reaction Mitigation & Troubleshooting

Introduction: The Histidine Paradox

As a Senior Application Scientist, I frequently encounter the "Histidine Paradox" in drug development. Histidine is indispensable for catalytic triads and affinity purification (His-tags), yet its imidazole side chain is chemically promiscuous. It possesses two nitrogen atoms—


 (pros, near) and 

(tele, far)—that alternate roles as nucleophiles and bases.

This duality leads to three critical failures in synthesis and conjugation:

  • Racemization: The imidazole acts as an intramolecular base, destroying chirality.

  • Acylation (Branching): Unprotected imidazoles attack activated esters, creating branched peptides.

  • Incomplete Deprotection: "Sticky" protecting groups (like Dnp) fail to cleave, ruining yield.

This guide provides the protocols and logic to arrest these side reactions.

Module 1: The Racemization Mechanic

Q: Why is my Histidine residue showing 5–15% D-enantiomer impurities despite using standard Fmoc protocols?

The Diagnosis: You are likely witnessing Intramolecular Base-Catalyzed Racemization . Unlike other amino acids where racemization is driven by external bases (like DIEA), Histidine can self-destruct.

The Mechanism: During activation (e.g., forming the O-acylisourea), the


 nitrogen of the imidazole ring is spatially positioned to abstract the proton from the 

-carbon.[1] This forms a planar enol intermediate which loses chirality.[1] When it re-protonates, it creates a racemic mixture.[1]

Visualization of the Failure Mode:

His_Racemization cluster_prevention Prevention Strategy Start Activated His (L-Isomer) Step1 N-pi Nitrogen Abstracts Alpha-Proton Start->Step1 Intramolecular Attack Intermediate Planar Enol (Achiral Intermediate) Step1->Intermediate Loss of Chirality End Reprotonation (L-His + D-His Mixture) Intermediate->End 50/50 Probability Block Block N-pi (Bum/Mom) or Steric Bulk (Trt) Block->Step1 Inhibits

Caption: The "Self-Catalyzed" racemization pathway of Histidine. Blocking the N-pi nitrogen is the most effective prevention method.

Module 2: Protecting Group (PG) Selection Matrix

Q: Should I use Trt, Bum, or Boc protection for my Fmoc synthesis?

The Answer: There is no "perfect" group; there is only the right group for your specific sequence.

  • Fmoc-His(Trt)-OH: The industry standard. It protects the

    
     nitrogen.[1]
    
    • Risk: It leaves

      
       partially exposed. While the bulky Trityl group provides steric shielding, it does not chemically block the proton abstraction pathway. Racemization can still occur under slow coupling conditions.
      
  • Fmoc-His(Bum)-OH: The "Nuclear Option" for purity. It protects the

    
     nitrogen.[1][2][3]
    
    • Benefit: almost completely eliminates racemization.

    • Risk: Cleavage releases formaldehyde, which can react with N-terminal Cysteine to form thiazolidine adducts (permanent impurities).

  • Fmoc-His(Boc)-OH: The modern alternative.

    • Benefit: Electron-withdrawing nature of Boc reduces the basicity of the imidazole ring, suppressing racemization.

Comparative Data Table:

Protecting GroupSite ProtectedRacemization RiskStabilityCleavage ReagentBest Use Case
Trt (Trityl)

(Tele)
ModerateAcid Labile95% TFAStandard SPPS; No Cys/Met sensitivity.
Bum (t-Butoxymethyl)

(Pros)
Very LowAcid Labile95% TFAHigh-purity synthesis; Avoid if Cys is at N-terminus.
Boc

LowAcid Labile95% TFAHigh-temperature or microwave SPPS.
Dnp (Dinitrophenyl)

LowAcid Stable Thiophenol (Base)Boc-Chemistry or orthogonal side-chain modification.

Module 3: Troubleshooting Protocols

Scenario A: Removing the "Stuck" Dnp Group

Issue: You used His(Dnp) for Boc-chemistry, but the Dnp group remained after HF cleavage. Cause: Dnp is stable to acid.[3] It requires nucleophilic displacement (thiolysis) before the final acid cleavage.

Protocol: On-Resin Dnp Removal (Thiolysis)

  • Preparation: Swell the resin in DMF (Dimethylformamide).

  • Reagent Mix: Prepare a solution of 20% Thiophenol (PhSH) and 10% DIEA (Diisopropylethylamine) in DMF.

    • Safety Note: Thiophenol is toxic and smells potent. Use a fume hood and bleach trap.

  • Reaction: Add solution to resin. Shake at Room Temperature (RT) for 30 minutes .

  • Repeat: Drain and repeat step 3 with fresh reagent for another 30 minutes.

  • Wash: Extensive washing is critical to remove the yellow Dnp-thiophenol byproduct.

    • DMF (x5) → DCM (x5) → MeOH (x3) → Ether (x2).

  • Verification: The resin should return to its original color (white/pale yellow) from the bright yellow of Dnp.

Scenario B: Preventing Racemization in "Difficult" Couplings

Issue: You are synthesizing a long peptide, and the His coupling step is sluggish, leading to high D-His content.

Protocol: Optimized Low-Racemization Coupling

  • Avoid Strong Bases: Do not use HATU/DIEA or HBTU/DIEA for Histidine coupling if possible. The excess base promotes proton abstraction.

  • Recommended Reagents: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate).

    • Why? This creates a less basic environment (pH < 7) while maintaining high activation energy.

  • Temperature Control:

    • Standard AA: 50°C - 75°C.

    • Histidine: Room Temperature (25°C) or max 50°C. Never exceed 50°C with His(Trt).

  • Pre-Activation: Do not pre-activate His species for more than 2-3 minutes. Add to resin immediately.

Module 4: Bioconjugation Logic (Post-Synthesis)

Q: I am trying to conjugate a dye to a Lysine, but it's attaching to my Histidine. Why?

The Logic: At neutral or slightly basic pH (7.5–8.5), the imidazole group (pKa ~6.0) is unprotonated and acts as a moderate nucleophile. It will react with active esters (NHS-esters) or isocyanates, forming unstable acyl-imidazoles.

Troubleshooting Workflow:

Bioconjugation_Fix Problem Non-Specific His Labeling CheckPH Check Reaction pH Problem->CheckPH HighPH pH > 7.0 (His is Nucleophilic) CheckPH->HighPH LowPH pH < 6.0 (His is Protonated) CheckPH->LowPH Solution1 Lower pH to 6.0-6.5 (Target N-term amine only) HighPH->Solution1 Fix Solution2 Use His-Tag Blocking (Ni-NTA shielding) HighPH->Solution2 Alternative LowPH->Solution1 Confirm

Caption: Decision tree for preventing Histidine side-reactions during bioconjugation.

Corrective Action:

  • pH Tuning: Perform Lysine conjugation at pH 7.0–7.2 . Perform N-terminal conjugation at pH 6.0–6.5 . At pH 6.0, His is protonated (

    
    ) and cannot act as a nucleophile, but the N-terminus (pKa ~8.0) still has enough unprotonated fraction to react.
    
  • Reversibility: If His reacts with an NHS-ester, the bond is often hydrolytically unstable. Incubating the conjugate with 1M Hydroxylamine (pH 7.0) for 1 hour can often strip the label off the Histidine while leaving the stable Amide bond on the Lysine intact.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][5][6][] Chemical Reviews, 109(6), 2455-2504. Link

  • Merifield, R.B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • BenchChem Technical Support. (2025). "Preventing Racemization of Histidine in Peptide Synthesis." BenchChem Knowledge Base. Link

  • Sigma-Aldrich. (2024). "Boc Resin Cleavage Protocol: Removal of Dnp Protecting Groups." MilliporeSigma Technical Guides. Link

  • Jones, J.H., et al. (1980). "Mechanism of racemisation of histidine derivatives in peptide synthesis." International Journal of Peptide and Protein Research, 15(3), 301-306. Link

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Methodologies for Z-Ala-His-OH Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

The analysis of Z-Ala-His-OH (N-benzyloxycarbonyl-L-alanyl-L-histidine) presents a distinct chromatographic challenge due to its dual nature: the hydrophobic Z-protecting group and the basic, polar imidazole side chain of Histidine. Ensuring enantiomeric purity is critical, as peptide synthesis often induces racemization (epimerization) at the Histidine


-carbon, leading to the formation of the Z-Ala-D-His-OH  diastereomer.

This guide objectively compares three dominant methodologies for separating these stereoisomers. Unlike rigid templates, this analysis prioritizes the mechanistic fit between the stationary phase and the analyte's physicochemical properties.

The Stereochemical Challenge
  • Target: Z-L-Ala-L-His-OH

  • Primary Impurity: Z-L-Ala-D-His-OH (Epimer)

  • Secondary Impurity: Z-D-Ala-L-His-OH (Epimer from Alanine raw material)

  • Difficulty: The imidazole ring causes severe peak tailing on traditional silica-based phases due to silanol interactions.

Method A: Macrocyclic Glycopeptide (Teicoplanin)

The "Zwitterionic" Specialist

The Astec CHIROBIOTIC™ T column (Teicoplanin bonded phase) is often the superior choice for amino acids and small peptides containing Histidine. The Teicoplanin cup structure contains amine, amide, and hydroxyl groups that offer multiple interaction points (inclusion, H-bonding, and ionic interactions).

Mechanism of Action

The Z-group interacts via hydrophobic inclusion or surface adsorption, while the Histidine moiety engages in ionic interactions with the carboxylic acid/amine groups of the Teicoplanin. This "multimodal" retention is ideal for amphoteric molecules.

Experimental Protocol (Polar Ionic Mode)

This mode utilizes non-aqueous, polar solvents with acid/base additives to control ionization, suppressing silanol activity and enhancing peak shape.

  • Column: Astec CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol (100%)

  • Additives: 0.1% Triethylamine (TEA) + 0.1% Acetic Acid (HOAc)

    • Note: The ratio of Acid/Base controls selectivity. For Histidine peptides, a slight excess of acid (e.g., 0.15% HOAc) often improves resolution.

  • Flow Rate: 1.0 mL/min[1][2]

  • Temperature: 25°C (Lowering to 10°C can enhance resolution if

    
    )
    
  • Detection: UV @ 254 nm (targeting the Z-group chromophore)[1]

Performance Metrics (Representative)
ParameterValueNote
Selectivity (

)
1.3 – 1.6Excellent separation of L,L and L,D epimers.
Resolution (

)
> 2.5Baseline separation typically achieved.
Tailing Factor (

)
1.1 – 1.2Imidazole tailing is effectively suppressed by the ionic mode.

Method B: Immobilized Polysaccharide (Amylose/Cellulose)

The "Gold Standard" Versatility

Immobilized polysaccharide columns, such as CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or IC (Cellulose tris(3,5-dichlorophenylcarbamate)), offer robust separation in Reversed-Phase (RP) mode. The immobilization allows for the use of aggressive solvents if solubility is an issue.

Mechanism of Action

The helical structure of the polymer creates chiral grooves. The Z-group provides strong


 interactions with the phenylcarbamate moieties of the selector.
Experimental Protocol (Reversed Phase)
  • Column: CHIRALPAK® IA-3 or IC-3 (150 x 4.6 mm, 3 µm)

  • Mobile Phase: Acetonitrile / Water (containing 0.1% H3PO4 or TFA)

    • Gradient: 20% B to 60% B over 15 mins (where B = ACN)

    • Crucial: pH must be acidic (~2.0-2.5) to protonate the Histidine imidazole, preventing it from binding to residual silanols.

  • Flow Rate: 1.0 mL/min[1][2]

  • Temperature: 30°C

  • Detection: UV @ 210 nm or 254 nm

Performance Metrics (Representative)
ParameterValueNote
Selectivity (

)
1.2 – 1.4Slightly lower than Teicoplanin for this specific class.
Resolution (

)
> 2.0High efficiency (N) of 3µm particles compensates for lower

.
Tailing Factor (

)
1.2 – 1.4Tailing is more sensitive to pH and mobile phase additives.

Method C: Zwitterionic Cinchona Alkaloid (ZWIX)

The "Peptide" Specialist

The CHIRALPAK® ZWIX(+) columns are specifically engineered for zwitterionic molecules like peptides. They function as chiral ion exchangers.[3]

Mechanism of Action

The stationary phase contains a fused Cinchona alkaloid and a chiral sulfonic acid. It separates based on a double ion-pairing mechanism, interacting simultaneously with the positively charged N-terminus (or His side chain) and the negatively charged C-terminus.

Experimental Protocol
  • Column: CHIRALPAK® ZWIX(+) (150 x 4.0 mm, 3 µm)

  • Mobile Phase: Methanol / Water (98:2 v/v)[4]

  • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA)

  • Flow Rate: 0.5 mL/min (Optimization required due to viscosity)

  • Temperature: 25°C

Performance Metrics
  • Pros: Can separate all 4 stereoisomers (LL, DD, LD, DL) in a single run due to high selectivity.

  • Cons: Higher equilibration time; more complex mobile phase preparation.

Comparative Analysis & Decision Matrix

The following table synthesizes the data to aid in method selection.

FeatureMethod A: Macrocyclic (Teicoplanin)Method B: Polysaccharide (IA/IC)Method C: Zwitterionic (ZWIX)
Primary Mechanism Inclusion + IonicH-Bonding + Steric FitDouble Ion-Pairing
Histidine Tolerance High (Ionic mode suppresses tailing)Medium (Requires strict pH control)High (Designed for zwitterions)
Robustness Excellent (Bonded phase)Excellent (Immobilized)Good
Solvent Consumption Low (Isocratic MeOH)Medium (ACN/Water Gradient)Low (MeOH based)
Recommendation First Choice for Z-Ala-His-OHAlternative if Method A failsBest for complex isomer mixtures

Visualized Workflows

Figure 1: Method Development Logic for Z-Protected Peptides

This decision tree guides the user through the selection process based on initial screening results.

MethodDevelopment Start Start: Z-Ala-His-OH Sample Screen1 Screen 1: Chirobiotic T (Polar Ionic Mode) Start->Screen1 Check1 Resolution > 1.5? Screen1->Check1 Success1 Validate Method (Robustness Test) Check1->Success1 Yes Fail1 Screen 2: Chiralpak IA/IC (Reversed Phase pH 2.0) Check1->Fail1 No Check2 Resolution > 1.5? Fail1->Check2 Success2 Validate Method Check2->Success2 Yes Fail2 Screen 3: ZWIX(+) (MeOH/FA/DEA) Check2->Fail2 No (Complex Mix)

Caption: Logical workflow for selecting the optimal chiral stationary phase for Histidine-containing dipeptides.

Figure 2: Interaction Mechanism on Teicoplanin (Chirobiotic T)

Visualizing why Method A is the preferred starting point.

Mechanism Teico Teicoplanin Selector (Stationary Phase) ZGroup Z-Group (Hydrophobic) Interacts with Pocket Teico->ZGroup Inclusion/Hydrophobic HisSide Histidine (Basic) Ionic Bond with Carboxyl Teico->HisSide Ionic Interaction PeptideBackbone Peptide Backbone H-Bonding Network Teico->PeptideBackbone Dipole Stacking

Caption: Multi-modal interaction sites on the Chirobiotic T phase allow for high-selectivity separation of Z-Ala-His-OH.

References

  • Chiral Technologies. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns.[4] Retrieved from

  • Sigma-Aldrich (Astec). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers (Chirobiotic T). Retrieved from

  • BenchChem. Determining Enantiomeric Purity of Z-D-Leu-OH: A Comparative Guide. Retrieved from

  • MDPI. High-Performance Liquid Chromatographic Separation of Stereoisomers... Utilizing Ion Exchangers Based on Cinchona Alkaloids.[3][5][4] Retrieved from

  • Phenomenex. Chiral HPLC Separations Guide. Retrieved from

Sources

Comparative Guide: Mass Spectrometry Fragmentation Analysis of Z-Ala-His-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In synthetic peptide chemistry, the N-benzyloxycarbonyl (Z or Cbz) group is a fundamental protecting moiety used to prevent unwanted side reactions during chain elongation[1]. However, when characterizing these intermediates via tandem mass spectrometry (MS/MS), the Z-group significantly alters the gas-phase dissociation dynamics of the peptide[2].

As a Senior Application Scientist, I frequently observe that default MS/MS methods fail to generate sequence-informative spectra for Z-protected short peptides. This guide objectively compares the performance of three primary fragmentation techniques—Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—using the protected dipeptide Z-Ala-His-OH as a model system[3]. By understanding the causality behind these gas-phase reactions, researchers can optimize their analytical workflows for structural elucidation.

Mechanistic Principles of Z-Ala-His-OH Fragmentation

Z-Ala-His-OH (Chemical Formula: C17H20N4O5) has an exact monoisotopic mass of 360.1434 Da. Under positive electrospray ionization (ESI+), the highly basic imidazole ring of the histidine residue readily accepts a proton, driving the formation of a singly charged precursor ion, [M+H]+ at m/z 361.15.

When subjected to collisional activation, Z-protected peptides exhibit competing fragmentation pathways:

  • Protecting Group Cleavage: The urethane linkage is highly labile. A hallmark of this modification is gas-phase benzyl migration, followed by the dominant neutral loss of benzyl alcohol (108 Da) or a benzyloxy radical (107 Da)[2].

  • Backbone Cleavage: Standard amide bond cleavage yields b and y sequence ions (e.g., b1 at m/z 206.08; y1 at m/z 156.08)[4].

  • Reporter Ion Generation: High-energy collisions generate low-mass diagnostic ions, specifically the tropylium ion (m/z 91.05) from the Z-group and the histidine immonium ion (m/z 110.07).

MS_Fragmentation Precursor Z-Ala-His-OH [M+H]+ m/z 361.15 Z_Loss [M+H - C7H8O]+ m/z 253.10 (Benzyl Alcohol Loss) Precursor->Z_Loss Low Energy CID/HCD (-108 Da) Tropylium Tropylium Ion [C7H7]+ m/z 91.05 Precursor->Tropylium HCD only (High NCE) b1_ion b1 Ion (Z-Ala+) m/z 206.08 Precursor->b1_ion Backbone Cleavage y1_ion y1 Ion (His-OH+) m/z 156.08 Precursor->y1_ion Backbone Cleavage His_Immonium His Immonium Ion m/z 110.07 y1_ion->His_Immonium Further Fragmentation (-46 Da)

Fragmentation pathway of Z-Ala-His-OH highlighting Z-group loss and backbone cleavage.

Technology Comparison: CID vs. HCD vs. ETD

To extract maximum structural information, the choice of MS/MS fragmentation mode is critical. Below is an objective comparison of how each technique performs on Z-Ala-His-OH.

Table 1: Performance Comparison of Fragmentation Techniques
FeatureIon Trap CID (Resonance Excitation)Orbitrap HCD (Beam-Type CID)ETD (Electron Transfer Dissociation)
Primary Mechanism Low-energy multiple collisionsHigh-energy multipole collisionsExothermic electron transfer
Low-Mass Ion Detection Poor. Restricted by the "1/3 Rule" low-mass cutoff.Excellent. No low-mass cutoff; captures m/z 91 and 110.N/A. Fails to fragment.
Sequence Coverage Moderate. Often suppressed by dominant Z-group loss.High. Stepped collision energy captures both b/y and reporter ions.None.
Suitability for z=1 Precursors YesHighly Recommended Not Advised. Results in neutralization.

The Verdict: HCD is the superior technique for Z-protected dipeptides[4]. Ion Trap CID suffers from a low-mass cutoff that blinds the detector to the crucial m/z 91 and 110 reporter ions. ETD is fundamentally incompatible with this molecule because Z-Ala-His-OH primarily forms a singly charged ([M+H]+) ion; ETD requires a precursor charge state of z ≥ 2 to induce backbone dissociation rather than simple electron capture neutralization.

Workflow Sample Z-Ala-His-OH Sample Prep ESI ESI (+) Protonation (z=1) Sample->ESI Decision Select Fragmentation ESI->Decision CID Ion Trap CID (Low Mass Cutoff) Decision->CID Alternative HCD Orbitrap HCD (Full Mass Range) Decision->HCD Recommended ETD ETD (Requires z >= 2) Decision->ETD Not Advised Result_CID Observe b/y ions & Z-group loss CID->Result_CID Result_HCD Observe immonium & tropylium ions HCD->Result_HCD Result_ETD Inefficient / Neutralization ETD->Result_ETD

Decision tree for selecting MS/MS fragmentation modes for singly charged Z-peptides.

Quantitative Data: Expected Diagnostic Ions

When utilizing HCD, researchers should look for the following exact mass fragments to confirm the identity and purity of Z-Ala-His-OH[1].

Table 2: Theoretical Diagnostic Fragment Ions for Z-Ala-His-OH ([M+H]+ = 361.15)
Ion IdentityChemical FormulaTheoretical m/zDiagnostic Significance
Precursor [M+H]+ C17H21N4O5+361.1511Confirms intact protonated molecule.
Benzyl Alcohol Loss C10H13N4O4+253.0936Confirms the presence of the labile Z-protecting group.
b1 Ion (Z-Ala) C11H12NO3+206.0817Validates the N-terminal sequence tag.
y1 Ion (His-OH) C6H10N3O2+156.0773Validates the C-terminal sequence tag.
His Immonium C5H8N3+110.0718Confirms the presence of the Histidine residue.
Tropylium Ion C7H7+91.0548Confirms the benzyloxycarbonyl aromatic ring.

Experimental Methodology: Self-Validating Protocol

To ensure rigorous and reproducible data, execute the following self-validating LC-MS/MS protocol.

Phase 1: Sample Preparation & Ionization Optimization

  • Reconstitution: Dissolve Z-Ala-His-OH in 50% Acetonitrile / 50% Water containing 0.1% Formic Acid to a final concentration of 10 µM.

    • Causality: The formic acid lowers the pH, ensuring complete protonation of the histidine imidazole ring (pKa ~6.0), which is critical for generating the [M+H]+ precursor ion.

  • Infusion & Self-Validation Check: Infuse the sample directly into the ESI source at 3 µL/min. Monitor the MS1 spectrum. A base peak at m/z 361.15 ± 0.05 must be present.

    • Validation: If a strong m/z 383.13 is observed, this indicates sodium adduction ([M+Na]+). You must desalt the sample or increase the organic solvent ratio, as sodium adducts suppress informative backbone fragmentation and will invalidate downstream MS/MS data.

Phase 2: HCD Fragmentation Execution 3. Isolation: Isolate the m/z 361.15 precursor using the quadrupole with a tight 1.0 Da isolation window to prevent co-isolation of background ions. 4. Energy Sweeping: Apply a Stepped Normalized Collision Energy (NCE) of 20, 25, and 30.

  • Causality: The Z-group is highly labile and fragments at low NCE (20), yielding the m/z 253.10 ion. However, generating the histidine immonium ion (m/z 110.07) requires higher energy (NCE 30). Stepping the energy ensures both fragile backbone ions and high-energy reporter ions are captured in a single composite spectrum.

  • Validation: The presence of m/z 110.07 validates that sufficient collision energy was reached. If absent, incrementally increase the upper NCE bound.

Phase 3: ETD Negative Control (Optional but Recommended for Method Validation) 5. Execution: Attempt ETD on the m/z 361.15 precursor with a 50 ms reaction time.

  • Causality: Singly charged ions do not undergo exothermic electron transfer dissociation.

  • Validation: The resulting spectrum should show an intact charge-reduced radical [M+H]• (with an altered isotopic distribution) and zero sequence ions. This step self-validates the fundamental charge-state limitations of ETD and confirms that your instrument's ETD reagent kinetics are operating correctly without inducing unintended collisional activation.

References

  • The Mass Spectra of Amino-acids and Peptides: Benzyl Migration in Benzyloxycarbonyl Derivatives. RSC Publishing.
  • A Comparative Guide to Spectroscopic Methods for Analyzing Peptides with Z-Protected Arginine. Benchchem.
  • Conformational effect on the fragmentations of peptide derivatives in field desorption mass spectrometry. PubMed (NIH).
  • Z-Val-OMe | CAS 24210-19-3 | Peptide Synthesis Building Block. Benchchem.
  • Purification and characterization of two serine carboxypeptidases from Aspergillus niger and their use in C-terminal sequencing. ASM Journals.

Sources

Publish Comparison Guide: Separating Z-Ala-D-His-OH Diastereomer Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of Z-Ala-D-His-OH, the formation of the diastereomeric impurity Z-Ala-L-His-OH is a critical quality attribute (CQA). Unlike enantiomers, which require chiral stationary phases for separation, diastereomers possess distinct physicochemical properties (polarity, hydrophobicity, pKa) that theoretically allow separation on achiral phases.

However, the structural similarity between Z-Ala-D-His-OH and its L-His epimer presents a significant chromatographic challenge. This guide objectively compares the industry-standard High-Resolution Reversed-Phase HPLC (RP-HPLC) against the orthogonal Chiral Stationary Phase HPLC (CSP-HPLC) , providing experimental protocols and decision frameworks to ensure <0.1% impurity levels.

Part 1: The Separation Challenge

The primary impurity, Z-Ala-L-His-OH, typically arises from the racemization of the Histidine residue during coupling or starting material contamination.

  • Target Molecule: Z-Ala-D-His-OH (Hydrophobic Z-group + Ionizable Imidazole)

  • Impurity: Z-Ala-L-His-OH (Diastereomer)

  • Separation Mechanism:

    • RP-HPLC: Relies on the "Hydrophobic Subtraction Model."[1] The D-isomer adopts a slightly different solution conformation than the L-isomer, altering its effective hydrophobic surface area interacting with the C18 alkyl chains.

    • CSP-HPLC: Relies on transient diastereomeric complexes formed between the analyte and the chiral selector (e.g., macrocyclic glycopeptides or zwitterionic ligands).

Part 2: Method Comparison

Method A: High-Resolution RP-HPLC (The Workhorse)

Recommended for: Routine process control, high-throughput screening, and purification.

Technical Rationale: Modern C18 columns with high carbon loading and specific pore sizes (100-120 Å for dipeptides) can resolve diastereomers by exploiting subtle differences in solvophobic interactions. The use of ion-pairing agents (TFA) is critical to suppress silanol interactions with the Histidine imidazole ring.

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax SB-C18 or XBridge Peptide BEH).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Shallow gradient is essential. 5% B to 30% B over 25 minutes (1% B/min slope).

  • Temperature: 25°C (Low temperature often maximizes selectivity for diastereomers).

  • Detection: UV at 210 nm (Amide bond) and 254 nm (Z-group aromatic ring).

Pros:

  • Cost-Efficiency: Columns are 10-20% the cost of chiral columns.

  • Robustness: High tolerance for sample matrix; easy to scale to prep.

  • Speed: Faster equilibration times.

Cons:

  • Peak Overlap: May require extensive method development (pH, temperature, ion-pair screening) if resolution (Rs) < 1.5.

Method B: Zwitterionic Chiral HPLC (The Validator)

Recommended for: Final release testing, orthogonal validation, and difficult separations where RP-HPLC fails.

Technical Rationale: Zwitterionic chiral stationary phases (e.g., Cinchona alkaloid-derived) are exceptionally effective for amino acids and small peptides. They utilize a combination of ionic interactions (with the carboxyl/amine) and H-bonding to discriminate between the D-His and L-His moieties.

Experimental Protocol:

  • Column: Zwitterionic phase (e.g., CHIRALPAK ZWIX(+)), 3 µm, 4.0 x 150 mm.

  • Mobile Phase: MeOH/MeCN (50:50 v/v) containing 50 mM Formic Acid + 25 mM Diethylamine (bulk mobile phase acts as buffer).

  • Mode: Polar Ionic Mode (Isocratic).

  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C.

Pros:

  • High Selectivity (α): Often achieves baseline separation (Rs > 3.0) where C18 shows co-elution.[2]

  • Elution Reversal: ZWIX(+) and ZWIX(-) columns can reverse elution order, allowing the impurity to elute before the main peak for better quantitation.

Cons:

  • Cost: High consumable cost.

  • Solubility: Z-protected peptides may have limited solubility in some chiral mobile phases.

Part 3: Comparative Data Summary

The following table summarizes the performance metrics observed in application studies for Z-protected dipeptides.

MetricMethod A: RP-HPLC (C18)Method B: CSP-HPLC (Zwitterionic)
Resolution (Rs) 1.2 – 1.8 (Moderate)> 3.5 (Excellent)
Selectivity (α) 1.05 – 1.101.20 – 1.50
Limit of Quantitation 0.05%0.01%
Run Time 15 – 30 mins10 – 20 mins (Isocratic)
Cost per Injection $

$
Scale-up Potential High (kg scale)Low (Analytical/Semi-prep)

Part 4: Decision Logic & Workflow

To ensure scientific integrity, do not rely on a single method blindly. Use the following logic flow to select the appropriate protocol.

MethodSelection Start Start: Z-Ala-D-His-OH Sample ScreenRP Step 1: Screen RP-HPLC (C18, 0.1% TFA, Slow Gradient) Start->ScreenRP CheckRes Is Resolution (Rs) > 1.5? ScreenRP->CheckRes ValidateRP Step 2: Validate Linearity & LOQ CheckRes->ValidateRP Yes UseCSP Switch to CSP-HPLC (ZWIX or Polysaccharide) CheckRes->UseCSP No (Co-elution) Orthogonal Step 3: Orthogonal Check (CSP-HPLC or SFC) ValidateRP->Orthogonal Required for IND/NDA FinalMethod Finalize RP-HPLC Method (Routine QC) Orthogonal->FinalMethod Confirm Purity Profile UseCSP->FinalMethod If RP fails

Caption: Decision tree for selecting and validating the chromatographic method for diastereomer separation.

Part 5: Mechanism of Separation

Understanding the molecular interaction is vital for troubleshooting.

SeparationMechanism cluster_RP RP-HPLC Mechanism cluster_CSP Chiral HPLC Mechanism Analyte Z-Ala-D-His-OH (Diastereomer Mixture) RP_Interaction Stationary Phase C18 Alkyl Chains Interaction Hydrophobic Surface Area Differentiation 3D Shape/Solvation Shell Analyte->RP_Interaction Method A CSP_Interaction Stationary Phase Zwitterionic/Selector Interaction Ionic + H-Bonding + Pi-Pi Differentiation Spatial Recognition (3-Point) Analyte->CSP_Interaction Method B Result Separation RP_Interaction->Result Δ Hydrophobicity CSP_Interaction->Result Δ Binding Energy

Caption: Mechanistic comparison of diastereomer discrimination in Reversed-Phase vs. Chiral HPLC.

References

  • Ilisz, I., et al. (2010).[2] "Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers." Amino Acids, 40(2), 403-409.[3]

  • Zhang, T., et al. (2014).[4] "Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC." Journal of Chromatography A, 1269, 279.[4]

  • BenchChem. (2025).[5][6] "A Comparative Guide to the HPLC Purity Validation of Z-N-Me-Ala-OH."

  • Snyder, L. R., et al. (2010). Introduction to Modern Liquid Chromatography. 3rd Edition. Wiley. (General reference for RP-HPLC mechanism).
  • Sigma-Aldrich (Astec). "Amino Acid and Peptide Chiral Separations: Chirobiotic Handbook."

Sources

HPLC-UV Analysis Protocol for Z-Protected Dipeptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a validated protocol for the analysis of Benzyloxycarbonyl (Z or Cbz)-protected dipeptides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. While LC-MS offers definitive mass identification, HPLC-UV remains the workhorse for routine purity assessment and yield calculation due to its cost-effectiveness, robustness, and the distinct chromophoric properties of the Z-group.

This document compares standard HPLC-UV against UHPLC and LC-MS alternatives, followed by a detailed, self-validating experimental protocol designed to ensure scientific rigor and reproducibility.

Part 1: Strategic Method Comparison

Before initiating wet-lab work, it is critical to select the appropriate platform based on the stage of drug development and sample complexity.

Comparative Analysis: HPLC-UV vs. UHPLC vs. LC-MS
FeatureStandard RP-HPLC-UV UHPLC-UV LC-MS (ESI)
Primary Utility Routine purity checks, reaction monitoring, yield calculation.High-throughput screening, complex impurity profiling.Identity confirmation, impurity structure elucidation.
Resolution (

)
Moderate. Sufficient for synthetic intermediates.High. Excellent for separating diastereomers.High (dimension of mass adds specificity).
Speed 20–40 mins per run.5–10 mins per run.10–30 mins per run.
Detection Basis Chromophore absorbance (Z-group @ 254nm; Amide @ 214nm).Chromophore absorbance.[1][2][3]Mass-to-charge ratio (

).
Limitations Lower peak capacity than UHPLC.Requires high-pressure instrumentation (>600 bar).Incompatible with TFA (signal suppression); requires Formic Acid.[4][5]
Expert Insight: The TFA vs. Formic Acid Dilemma

A critical decision in peptide chromatography is the choice of mobile phase modifier.[5]

  • For HPLC-UV (Recommended): Use Trifluoroacetic Acid (TFA) .[5][6] TFA acts as an ion-pairing agent that neutralizes positive charges on the N-terminus (if deprotected) or basic side chains. This hydrophobicity modulation prevents peak tailing and sharpens bands, which is essential for UV quantification [1, 7].

  • For LC-MS: Use Formic Acid (FA) .[4][5][6][7] TFA causes severe signal suppression in Electrospray Ionization (ESI).[7] However, FA is a weaker acid and poorer ion-pairing agent, often resulting in broader peaks in the UV trace [3, 10].[5]

Part 2: Validated HPLC-UV Protocol

Experimental Setup & Reagents

System Requirements:

  • Instrument: Quaternary or Binary HPLC system (e.g., Agilent 1260, Waters Alliance).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 stationary phase is standard for Z-dipeptides due to the hydrophobicity of the benzyl ring.

    • Dimensions: 4.6 x 150 mm or 250 mm.

    • Particle Size: 3.5 µm or 5 µm.

    • Pore Size: 100 Å or 130 Å (Dipeptides are small; wide pores are unnecessary) [13, 16].

Reagents:

  • Solvent A (Aqueous): HPLC-grade Water + 0.1% (v/v) TFA.

  • Solvent B (Organic): HPLC-grade Acetonitrile (ACN) + 0.1% (v/v) TFA.

    • Note: ACN is preferred over Methanol due to lower viscosity (lower backpressure) and better UV transparency at 214 nm.

Detection Wavelengths

Dual-wavelength monitoring is mandatory for self-validation:

  • 214 nm (Amide Bond): Detects the peptide backbone. High sensitivity, but non-specific (detects all peptides/proteins).

  • 254 nm (Z-Group Specific): The benzyloxycarbonyl group contains an aromatic ring that absorbs at 254 nm (benzenoid band). While less sensitive than 214 nm, it provides selectivity . A peak appearing at 214 nm but absent at 254 nm likely lacks the Z-protecting group (e.g., a deprotected byproduct) [18, 24].

Gradient Elution Strategy

Z-protected dipeptides are moderately hydrophobic. A "Scouting Gradient" is recommended for the first run, followed by an optimized method.

Scouting Gradient Protocol:

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C or 30°C (Controlled)

  • Injection Volume: 5–10 µL

Time (min)% Solvent BEvent
0.05Equilibration
2.05Hold (Injection void)
22.095Linear Ramp
25.095Wash
25.15Re-equilibration
30.05End

Optimization Logic: If the Z-dipeptide elutes at 12 minutes (~50% B), adjust the gradient to run from 30% to 70% B over 20 minutes to flatten the slope and improve resolution of impurities.

Part 3: Workflow Visualization

The following diagram illustrates the logical workflow for analyzing Z-protected dipeptides, including the critical decision-making step for method optimization.

HPLC_Workflow Start Start: Sample Preparation (Dissolve in 50:50 Water:ACN) Filter Filtration (0.22 µm PTFE Filter) Start->Filter Setup System Setup (C18 Column, 0.1% TFA) Filter->Setup Scout Run Scouting Gradient (5-95% B over 20 min) Setup->Scout Detect Detection (Signal @ 214nm & 254nm) Scout->Detect Decision Check Resolution (Rs) Is Rs > 1.5 for critical pairs? Detect->Decision Optimize Optimize Gradient (Flatten slope around elution %B) Decision->Optimize No (Co-elution) FinalRun Run Optimized Method Decision->FinalRun Yes (Clean Separation) Optimize->FinalRun Report Data Analysis (Purity %, Yield) FinalRun->Report

Figure 1: Step-by-step logic flow for HPLC analysis of Z-protected dipeptides, ensuring method suitability.

Part 4: Data Analysis & System Suitability

To ensure the trustworthiness of your data, every analysis set must include a System Suitability Test (SST).

Key Metrics to Report:
  • Retention Time (

    
    ):  Z-dipeptides typically elute later than free dipeptides due to the hydrophobic Z-group.
    
  • Resolution (

    
    ):  Must be 
    
    
    
    between the main product and the nearest impurity (often the diastereomer or mono-protected species).
  • Tailing Factor (

    
    ):  Should be 
    
    
    
    .
    • Troubleshooting: If

      
       (tailing), it indicates secondary interactions with residual silanols. Action:  Increase TFA concentration slightly (to 0.15%) or switch to a high-purity, end-capped column (e.g., Waters BEH or Phenomenex Luna) [1, 13].
      
Troubleshooting "Ghost Peaks"

In Z-chemistry, you may observe unexpected peaks.

  • Benzyl Cation: The Z-group can occasionally degrade or cleave, generating benzyl alcohol or benzyl bromide byproducts, which absorb strongly at 254 nm.

  • Diastereomers: Peptide coupling often induces racemization. A split peak or a shoulder on the main peak usually indicates the presence of the D-isomer (e.g., Z-L-Asp-L-Phe vs. Z-L-Asp-D-Phe) [13].

References

  • Waters Corporation. Evaluating HPLC, UHPLC, and UPLC System Performance Using a Reversed-Phase Method for Peptides. Waters Application Notes. Link

  • Creative Proteomics. Comparing HPLC vs. UHPLC: Differences in Pressure, Particle Size, and Sensitivity. Creative Proteomics Guides. Link

  • National Institutes of Health (PMC). Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology. PMC7039575. Link

  • Chromatography Online. Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. LCGC North America. Link

  • Thermo Fisher Scientific. Comparison of the analysis of a peptide mix with formic acid mobile phase additive. AppsLab Library. Link

  • Chromatography Today. Using UHPLC for Peptide Analysis: Speed, Resolution, and Sensitivity. Chromatography Today Articles. Link

  • Waters Corporation. Mobile Phase Additives for Peptide Characterization: TFA vs Formic Acid vs DFA. Waters Blog. Link

  • Dawn Scientific. HPLC Column nanoEase M/Z Peptide BEH C18 Specifications. Dawn Scientific Product Guide. Link

  • BenchChem. Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Asp(OMe). BenchChem Protocols. Link

  • MilliporeSigma. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins. Sigma-Aldrich Technical Articles. Link

  • LabMal. UHPLC is the future for Peptide Mapping: Here's why! LabMal Blog. Link

  • Peptide.com. Spirit C18 Peptide HPLC Column Specifications. Peptide.com Products. Link

  • ACE HPLC. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC Guides. Link

  • Chrom Tech. What Is the Difference Between UHPLC and HPLC? Chrom Tech Blog. Link

  • Phenomenex. Jupiter Reversed Phase Protein and Peptide HPLC Columns. Phenomenex Product Guide. Link

  • Waters Corporation. Shop nanoEase M/Z Peptide BEH C18 Column.[8] Waters Product Catalog. Link

  • IOSR Journal. UV-Visible absorption spectroscopy and Z-scan analysis of L-Tyrosine. IOSR Journal of Applied Physics. Link

  • National Institutes of Health (PMC). HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science. Link

  • Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry Blog. Link

  • Renyi.hu. HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology. Link

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu Technical Report. Link

  • Peptide.com. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Peptide.com Resources. Link

  • National Institutes of Health (PMC). UV–Vis Absorption Properties of New Aromatic Imines. Materials (Basel). Link

  • Chemistry LibreTexts. Interpreting Ultraviolet Spectra- The Effect of Conjugation. LibreTexts Chemistry. Link

Sources

Comparative Guide to LC-MS Strategies for Identifying Z-Ala-His-OH Degradation Products

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, objectively structured comparison guide designed for analytical chemists and drug development professionals tasked with characterizing peptide degradation profiles.

Mechanistic Context: The Degradation Landscape of Z-Ala-His-OH

Z-Ala-His-OH (N-benzyloxycarbonyl-alanyl-histidine) is a synthetically protected dipeptide frequently utilized as an intermediate in complex peptide biosynthesis and enzymatic catalysis[1]. Identifying its degradation products is a critical quality attribute (CQA) in pharmaceutical development.

To design an effective LC-MS analytical strategy, we must first understand the chemical vulnerabilities of the molecule. The degradation of Z-Ala-His-OH is driven by three primary structural liabilities:

  • The Z-Protecting Group: Susceptible to photolytic and strong acid cleavage, yielding highly polar Ala-His and neutral benzyl alcohol.

  • The Peptide Bond: Prone to acid/base-catalyzed hydrolysis, yielding Z-Ala and free Histidine.

  • The Imidazole Ring (Histidine): Highly reactive to reactive oxygen species (ROS), leading to mono-oxidation (+16 Da) or di-oxidation (+32 Da) mass shifts.

Pathways Root Z-Ala-His-OH [M+H]+ = 361.15 Hydrolysis1 Peptide Bond Cleavage (Acid/Base Stress) Root->Hydrolysis1 Hydrolysis2 Z-Group Deprotection (UV/Acid Stress) Root->Hydrolysis2 Oxidation Histidine Oxidation (H2O2 Stress) Root->Oxidation Prod1 Z-Ala + Free His m/z 224.09 & 156.08 Hydrolysis1->Prod1 Prod2 Ala-His + Benzyl Alcohol m/z 227.11 Hydrolysis2->Prod2 Prod3 Z-Ala-His(O)-OH m/z 377.15 (+16 Da) Oxidation->Prod3

Fig 1: Major forced degradation pathways and corresponding m/z shifts for Z-Ala-His-OH.

Chromatographic Separation: Resolving the Polarity Paradox

The primary analytical challenge in mapping Z-Ala-His-OH degradation is the extreme polarity shift between the intact molecule and its degradants. Intact Z-Ala-His-OH is moderately hydrophobic due to the aromatic Z-group. However, cleavage products like free Histidine and Ala-His are highly polar.

Relying solely on standard Reversed-Phase (RP) chromatography often results in polar impurities eluting in the void volume, causing ion suppression and missed detections. As demonstrated in2[2], orthogonal chromatographic approaches are critical to resolve co-eluting impurities beneath the main peak.

Table 1: RP-UHPLC (C18) vs. HILIC for Z-Ala-His-OH Degradants
ParameterRP-UHPLC (C18)HILIC (Amide/Zwitterionic)Causality / Mechanism
Retention of Intact API ExcellentPoor to ModerateThe hydrophobic Z-group partitions well into C18 chains but disrupts partitioning into the aqueous layer of HILIC phases.
Retention of Free His / Ala-His Poor (Elutes near void volume)ExcellentPolar degradants lack hydrophobic anchors; HILIC retains them via hydrogen bonding and dipole-dipole interactions.
Mobile Phase Compatibility High aqueous to high organicHigh organic to high aqueousHILIC requires >70% organic starting conditions, which provides superior desolvation efficiency in the ESI source, boosting MS sensitivity.
Optimal Use Case Quantifying intact API loss and detecting Z-Ala.Resolving polar cleavage products (His, Ala-His).An orthogonal 2D-LC or parallel column screening approach is required for a complete mass balance.

High-Resolution Mass Spectrometry: Q-TOF vs. Orbitrap

Identifying isobaric degradants requires High-Resolution Accurate Mass (HRAM) spectrometry. Both Q-TOF and Orbitrap platforms are industry standards, but their underlying physics dictate different experimental choices.

  • Q-TOF Platforms: Excel in acquisition speed, making them ideal for narrow UHPLC peaks. They are highly effective for 3[3].

  • Orbitrap Platforms: Offer ultra-high resolving power (up to 280,000 at m/z 200). Furthermore, Higher-energy Collisional Dissociation (HCD) in Orbitraps eliminates the low-mass cut-off seen in traditional ion trap CID, allowing the detection of low-mass immonium ions (e.g., Histidine immonium ion at m/z 110.07) critical for4[4].

Crucial Experimental Note: When transferring methods between these platforms, collision energies cannot be copied 1:1. Orbitrap HCD typically requires slightly lower collision energies (eV) than Q-TOF CID to produce 5[5].

Table 2: Q-TOF vs. Orbitrap for Structural Elucidation
FeatureQ-TOF (e.g., Agilent 6545XT)Orbitrap (e.g., Thermo Q Exactive)Impact on Z-Ala-His-OH Analysis
Mass Resolution ~30,000 - 50,000Up to 280,000Orbitrap better resolves fine isotopic structures and complex matrix interferences.
Acquisition Speed Up to 50 Hz12 - 40 HzQ-TOF provides more data points across sharp UHPLC peaks, improving quantitative accuracy for transient degradants.
Fragmentation CID (Quadrupole)HCD (Multipole) / CIDOrbitrap HCD captures low m/z diagnostic ions (His immonium) without the 1/3 rule cut-off of traditional ion traps.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system . Every step includes an internal control to differentiate true chemical degradation from analytical artifacts (e.g., in-source fragmentation).

Workflow A Z-Ala-His-OH API B Forced Degradation Stress Testing A->B C Chromatographic Separation B->C D High-Resolution Mass Spec C->D E Data Processing & Elucidation D->E

Fig 2: End-to-end LC-MS workflow for forced degradation analysis of Z-Ala-His-OH.

Step-by-Step Methodology

Phase 1: System Suitability & Baseline Control

  • System Suitability Test (SST): Inject a known peptide standard mix. Causality: Validates mass accuracy (<5 ppm error) and column efficiency before consuming precious stressed samples.

  • Unstressed Control: Prepare Z-Ala-His-OH at 1 mg/mL in LC-MS grade water/acetonitrile. Inject directly. Causality: Establishes the baseline. If Z-Ala or free His peaks appear here, they are either synthesis impurities or in-source fragmentation artifacts (adjust ESI cone voltage/capillary temperature accordingly).

Phase 2: Forced Degradation Generation

  • Oxidative Stress: Add 3%

    
     to the API solution. Incubate at room temperature for 4-24 hours. Causality: Targets the electron-rich imidazole ring of Histidine to generate the +16 Da / +32 Da species.
    
  • Acid/Base Hydrolysis: Treat separate aliquots with 0.1M HCl and 0.1M NaOH at 60°C for 24 hours. Causality: Forces the cleavage of the peptide bond and the Z-protecting group. Target a degradation rate of 10-20% to prevent secondary/tertiary degradation cascades that obscure primary pathways.

  • Quenching: Neutralize acid/base samples immediately with equivalent molarities of base/acid. Causality: Halts degradation at the desired time point, ensuring the sample does not continue to degrade while sitting in the autosampler queue.

Phase 3: Orthogonal LC-MS Acquisition

  • RP-UHPLC Run: Inject quenched samples onto a C18 column (e.g., 1.7 µm, 2.1 x 100 mm). Gradient: 5% to 95% Acetonitrile (0.1% Formic Acid) over 15 minutes.

  • HILIC Run: Inject quenched samples onto a Zwitterionic HILIC column. Gradient: 90% to 40% Acetonitrile (10 mM Ammonium Formate, pH 3.0) over 15 minutes. Causality: Captures the polar Ala-His and free His degradants missed by the C18 column.

  • MS/MS Acquisition: Utilize Data-Dependent Acquisition (DDA) selecting the top 5 most intense precursor ions. Set dynamic exclusion to 10 seconds. Causality: Ensures the MS fragments low-abundance degradants rather than repeatedly sampling the high-abundance intact API.

References

  • Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry Agilent Technologies URL
  • Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer Thermo Fisher Scientific URL
  • Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?
  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study Almac Group URL
  • Biosynthesis of Alanyl-Histidine Dipeptide Catalyzed by Papain Immobilized on Magnetic Nanocrystalline Cellulose in Deep Eutectic Solvents ResearchGate / International Journal of Biological Macromolecules URL

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Z-Ala-His-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide establishes the authoritative protocol for the disposal of Z-Ala-His-OH , a protected dipeptide reagent commonly used in enzymatic studies and peptide synthesis. While Z-Ala-His-OH is not classified as acutely toxic (P-listed) under RCRA regulations, it is a chemical intermediate that requires strict adherence to hazardous waste incineration protocols.

Core Directive: Do not dispose of Z-Ala-His-OH via municipal drains or general refuse. Its nitrogenous content and biological activity potential necessitate thermal destruction to prevent environmental persistence.

Chemical Characterization & Hazard Identification

Before disposal, the material must be characterized to determine the correct waste stream.[1]

PropertySpecificationOperational Implication
Chemical Name N-Benzyloxycarbonyl-L-alanyl-L-histidineOrganic peptide derivative.
Physical State White to off-white powderClassify as Solid Chemical Waste if dry.
Solubility Soluble in DMSO, DMF, Dilute AcidIf dissolved, solvent dictates disposal stream.
Storage Class 11 (Combustible Solids)Keep away from oxidizers and open flames.[2]
Primary Hazards H315 (Skin Irrit.), H319 (Eye Irrit.)[3]Standard PPE (Nitrile gloves, safety glasses) required.[4]

Expert Insight: The "Z" (Benzyloxycarbonyl) group adds significant organic bulk to the molecule, reducing its water solubility compared to free peptides. Consequently, attempting to dilute this substance with water for drain disposal is not only non-compliant but physically ineffective, often resulting in precipitation and plumbing blockages.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Solid Reagent (Expired or Excess)

Applicability: Pure powder in original vials or weigh boats.

  • Containment: Do not empty loose powder into a large drum. Keep the substance in its primary vial.

  • Secondary Packaging: Place the primary vial into a clear, sealable polyethylene bag (e.g., Ziploc).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Z-Ala-His-OH (99%)"

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Accumulation: Deposit into the Solid Hazardous Waste Drum (usually black or blue bin) designated for incineration.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicability: Z-Ala-His-OH dissolved in solvents (e.g., HPLC waste, synthesis mother liquor).

The disposal path is dictated strictly by the solvent carrier , not the peptide itself.

  • Identify Solvent Base:

    • Halogenated: DCM (Dichloromethane), Chloroform.

    • Non-Halogenated: Methanol, Acetonitrile, DMF, DMSO, Acetone.

  • Segregation:

    • Pour into the appropriate carboy (Red can for Flammable/Non-Halogenated; Yellow/Safety can for Halogenated).

  • Record Keeping: Log the approximate concentration of Z-Ala-His-OH on the waste log sheet. Even trace amounts of histidine derivatives can interfere with downstream water treatment if misrouted.

Scenario C: Empty Container Management (RCRA Compliance)

Applicability: "Empty" glass vials or plastic bottles that held Z-Ala-His-OH.

To classify a container as "RCRA Empty" and safe for glass recycling or general trash, you must follow the Triple Rinse Rule :

  • Rinse 1: Add a solvent capable of dissolving the residue (Methanol or Ethanol is recommended for Z-protected peptides). Shake well. Decant rinsate into Liquid Organic Waste .

  • Rinse 2: Repeat with solvent. Decant into waste.

  • Rinse 3: Repeat with solvent.[5] Decant into waste.

  • Defacement: Cross out the original label using a permanent marker. Write "EMPTY" clearly.

  • Disposal: Place the dry, defaced container in the Laboratory Glass bin (or trash if plastic).

Decision Logic & Workflow

The following diagram illustrates the decision-making process for segregating Z-Ala-His-OH waste.

DisposalWorkflow Start Waste: Z-Ala-His-OH StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Powder) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath ContainerPath Empty Container StateCheck->ContainerPath SolidAction Double Bag & Label 'Solid Chemical Waste' SolidPath->SolidAction Incineration Stream SolventCheck Identify Solvent LiquidPath->SolventCheck Rinse Triple Rinse with MeOH (Collect Rinsate as Liquid Waste) ContainerPath->Rinse Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMF, DMSO) SolventCheck->NonHalo Trash Deface Label & Glass/Trash Bin Rinse->Trash Once Dry

Figure 1: Decision logic for the segregation of Z-Ala-His-OH waste streams. Color coding indicates distinct handling categories.

Emergency Procedures (Spill Response)

In the event of a spill, Z-Ala-His-OH poses a low immediate threat but must be contained to prevent tracking.

  • PPE: Don nitrile gloves, lab coat, and safety goggles.[4]

  • Dry Spill:

    • Do not use compressed air.

    • Use a scoop or dustpan to collect the bulk powder.

    • Wipe the area with a damp paper towel (water/ethanol mixture).

    • Dispose of all cleanup materials as Solid Chemical Waste .

  • Wet Spill:

    • Cover with an absorbent pad or vermiculite.

    • Scoop into a sealable bag.

    • Clean surface with soap and water.[1][2][6][7]

References

  • United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Empty Containers (40 CFR 261.7).[5] Retrieved from [Link]

Sources

Operational Safety Guide: Handling Z-Ala-His-OH in Research Environments

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile[1]

The "Defensive Handling" Philosophy: In the absence of comprehensive toxicological data for specific dipeptide derivatives like Z-Ala-His-OH (CAS: 16677-09-1), research personnel must adopt a precautionary approach . While often classified as "Caution: Substance not fully tested," the structural components suggest specific risks. The histidine moiety is a known potential sensitizer, and the Z-protecting group (benzyloxycarbonyl) alters solubility, often necessitating the use of penetrating organic solvents (DMF/DMSO) which significantly elevates the transdermal exposure risk.

Hazard Identification:

  • Physical State: Solid powder (High risk of aerosolization during weighing).

  • Primary Routes of Exposure: Inhalation (dust), Dermal absorption (facilitated by solvents).

  • GHS Classification (Derived/Precautionary): Treat as H315 (Skin Irritant), H319 (Eye Irritant), and H335 (Respiratory Irritant).[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling Z-Ala-His-OH in solution with carrier solvents. Use the following tiered system based on the operational state.

Table 1: PPE Selection Logic
Protection ZoneTier 1: Solid Handling (Weighing, Transfer)Tier 2: Solution Phase (Dissolved in DMF/DMSO/MeOH)Scientific Rationale
Respiratory N95/P100 Mask or Fume HoodFume Hood (Sash at 18")Solid peptides generate invisible micro-dust; inhalation can trigger sensitization.
Dermal (Hands) Nitrile Gloves (Min 4-5 mil)Double Gloving (Inner: Nitrile, Outer: Nitrile or Laminate)DMF/DMSO are permeation enhancers. They can carry the peptide through single-layer nitrile gloves in <15 mins.
Ocular Safety Glasses with side shieldsChemical Splash Goggles Protects against splashes of irritating solvents; glasses do not seal against vapors.
Body Standard Lab Coat (Cotton/Poly)Chemical-Resistant Apron (Tyvek® or PVC)Prevents saturation of clothing if a solvent spill occurs.

Operational Protocols

Protocol A: Safe Weighing & Transfer (Anti-Static Method)

Context: Z-Ala-His-OH is a fine powder susceptible to static charge, causing "fly-away" particles that contaminate the balance area and user.

  • Engineering Control: Operate inside a chemical fume hood or a powder containment balance enclosure.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing vessel before adding the powder.

  • Transfer: Use a disposable anti-static spatula. Never pour directly from the stock bottle.

  • Decontamination: Wipe the balance area with a wet wiper (solvent-appropriate) immediately after use. Dry sweeping creates aerosols—avoid it.

Protocol B: Solubilization & Synthesis

Context: The Z-group reduces water solubility. You will likely use DMF (Dimethylformamide) or DMSO.

  • Glove Check: Inspect gloves for micro-tears before handling solvents.

  • Solvent Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the dry powder.

  • Vessel Management: Keep reaction vessels capped/sealed when not actively adding reagents to prevent solvent vapor release.

Emergency Response & Spill Management

Table 2: Spill Response Tactics
ScenarioImmediate ActionCleanup MethodDisposal
Dry Powder Spill (< 5g)Stop airflow (close hood sash). Do not blow on it.Wet Wipe Method: Cover with solvent-dampened paper towels to suppress dust, then scoop.Solid Chemical Waste
Solution Spill (in DMF/DMSO)Evacuate area if >100mL. Alert personnel.Absorb & Contain: Use vermiculite or polypropylene pads. Do NOT use paper towels (rapid evaporation).Organic Solvent Waste
Skin Contact Remove contaminated clothing.[2][3][4][5]Wash: Flush with water for 15 mins. Soap is essential to remove hydrophobic residues.N/A

Visualized Workflows

Diagram 1: Operational Decision Tree

Caption: Logic flow for determining safety requirements based on the physical state of Z-Ala-His-OH.

PPE_Decision_Tree Start Start: Handling Z-Ala-His-OH State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution (DMF/DMSO) State_Check->Solution Solid_Risk Risk: Inhalation & Static Solid->Solid_Risk Sol_Risk Risk: Transdermal Absorption (Carrier Solvent Effect) Solution->Sol_Risk Solid_PPE REQ: Fume Hood + N95 + Single Nitrile Gloves Solid_Risk->Solid_PPE Sol_PPE REQ: Fume Hood + Goggles + Double Gloves (Change <30m) Sol_Risk->Sol_PPE

Diagram 2: The "Clean-Dirty-Clean" Handling Workflow

Caption: A linear workflow to prevent cross-contamination of the laboratory environment.

Handling_Workflow Prep 1. Prep: Don PPE & Check Ventilation Weigh 2. Weigh: Anti-Static Transfer (Inside Hood) Prep->Weigh Dirty Zone Entry Clean 3. Decon: Wet Wipe Balance & Seal Vessel Weigh->Clean Containment Doff 4. Exit: Remove Gloves (Inside Out) & Wash Hands Clean->Doff Safe Exit

Disposal & Environmental Compliance

Do not treat Z-Ala-His-OH as general trash.[2][5] Even if non-toxic, peptide intermediates can degrade into bioactive amines.

  • Solid Waste: Dispose of contaminated weighing boats, gloves, and dry spills in a container labeled "Hazardous Waste - Solid - Organic."

  • Liquid Waste: Segregate based on the solvent.

    • If in DMF/DMSO:"Non-Halogenated Organic Waste."

    • If in acidic water:"Aqueous Waste (Acidic)."

  • Labeling: Ensure the tag explicitly lists "Z-Ala-His-OH" to aid downstream waste characterization.

References

  • National Institutes of Health (PubChem). (2025). Ala-His Compound Summary (CID 9837455).[1] Retrieved from [Link]

  • Biovera Research. (2024). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.